1-Hydroxydecahydronaphthalene-2-carboxylic acid
Description
Properties
IUPAC Name |
1-hydroxy-1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O3/c12-10-8-4-2-1-3-7(8)5-6-9(10)11(13)14/h7-10,12H,1-6H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVGCUGDKKSUOOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)CCC(C2O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Topic: Conformational Analysis of 1-Hydroxydecahydronaphthalene-2-carboxylic Acid Isomers
An In-Depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract
The decahydronaphthalene (decalin) scaffold is a ubiquitous structural motif in a vast array of natural products and pharmacologically active molecules. The stereochemical and conformational complexity of substituted decalins directly governs their three-dimensional shape, which in turn dictates their biological activity and physicochemical properties. This technical guide provides a comprehensive exploration of the principles and methodologies for the conformational analysis of 1-hydroxydecahydronaphthalene-2-carboxylic acid isomers. We delve into the fundamental stereoisomerism of the decalin core, the critical influence of intramolecular hydrogen bonding, and a multi-pronged analytical approach combining Nuclear Magnetic Resonance (NMR) spectroscopy, single-crystal X-ray crystallography, and computational modeling. This document serves as a detailed resource for researchers seeking to elucidate the intricate conformational landscapes of these challenging bicyclic systems.
The Structural Foundation: Stereoisomerism in the Decalin Framework
The conformational analysis of any substituted decalin begins with an understanding of the core bicyclo[4.4.0]decane system. This fused ring system exists as two fundamental diastereomers, or configurational isomers: cis-decalin and trans-decalin, defined by the relative stereochemistry of the hydrogens at the bridgehead carbons (C4a and C8a).[1][2]
-
trans-Decalin: The two six-membered rings are fused via two equatorial-type bonds. This arrangement results in a relatively flat, rigid structure that is "conformationally locked," meaning it cannot undergo a chair-chair ring flip.[2][3][4] Substituents on a trans-decalin ring are fixed in either an axial or equatorial position.
-
cis-Decalin: The rings are fused via one axial and one equatorial bond, creating a distinct "bent" or tent-like geometry. Unlike its trans counterpart, cis-decalin is conformationally flexible and can undergo a concerted ring inversion, with an energy barrier of approximately 12-14 kcal/mol.[1][2][5] This inversion interconverts the two chair-chair conformers, causing all axial substituents to become equatorial and vice-versa.[2][4]
For the title compound, 1-hydroxydecahydronaphthalene-2-carboxylic acid, we must consider not only the cis/trans ring fusion but also the stereocenters at C1 (bearing the hydroxyl group) and C2 (bearing the carboxylic acid group). This gives rise to a multitude of possible diastereomers, each with a unique conformational profile.
Caption: Logical relationship of core decalin isomers.
The Dominant Force: Intramolecular Hydrogen Bonding
The defining feature governing the conformational preference of 1-hydroxydecahydronaphthalene-2-carboxylic acid isomers is the potential for intramolecular hydrogen bonding between the hydroxyl and carboxylic acid groups. The formation of a stable six- or seven-membered ring through a hydrogen bond can lock a flexible conformation or override other less favorable steric interactions.
There are two primary hydrogen bonding modes:
-
Hydroxyl as Donor: The hydrogen of the C1-hydroxyl group can donate to either the carbonyl oxygen (C=O) or the hydroxyl oxygen of the C2-carboxylic acid. Donation to the carbonyl oxygen is generally preferred and forms a stable seven-membered ring.
-
Carboxylic Acid as Donor: The acidic proton of the C2-carboxylic acid can donate to the oxygen of the C1-hydroxyl group, forming a six-membered ring.
The presence and strength of this intramolecular bond are critical. It can significantly stabilize a conformer that might otherwise be disfavored due to, for example, an axial substituent. Experimental validation of this interaction is paramount.
Caption: Influence of intramolecular hydrogen bonding.
The Analytical Toolkit: A Multi-Method Approach
A definitive conformational analysis cannot rely on a single technique. It requires the synthesis of data from spectroscopic, crystallographic, and computational methods to build a self-validating model.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Solution-State View
NMR spectroscopy is the most powerful tool for studying the conformation of molecules in solution. For decalin systems, ¹H NMR is particularly informative.
Key NMR Parameters:
-
Chemical Shifts (δ): The chemical shift of a proton is highly sensitive to its environment. Axial and equatorial protons have distinct chemical shifts, with axial protons typically appearing at a higher field (lower ppm) than their equatorial counterparts.
-
Vicinal Coupling Constants (³JHH): The magnitude of the coupling constant between two protons on adjacent carbons is dependent on the dihedral angle (θ) between them, as described by the Karplus equation . This relationship is the cornerstone of conformational analysis in cyclic systems.
-
A large coupling constant (³J ≈ 10-13 Hz) indicates an anti-periplanar relationship (θ ≈ 180°), characteristic of axial-axial (ax-ax) or trans-diaxial protons.
-
A small coupling constant (³J ≈ 2-5 Hz) indicates a syn-clinal (gauche) relationship (θ ≈ 60°), characteristic of axial-equatorial (ax-eq) and equatorial-equatorial (eq-eq) protons.
-
-
Nuclear Overhauser Effect (NOE): NOE correlations arise from through-space dipolar coupling between protons that are close in space (< 5 Å), regardless of their bonding connectivity. NOESY or ROESY experiments are crucial for confirming the relative stereochemistry and identifying, for example, 1,3-diaxial interactions.
-
Sample Preparation: Dissolve 5-10 mg of the purified isomer in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a high-quality NMR tube. The choice of solvent can be critical, as it may influence hydrogen bonding and conformational equilibria.[6]
-
Data Acquisition:
-
Acquire a standard 1D ¹H NMR spectrum at a high field (≥400 MHz) to achieve optimal signal dispersion.
-
Acquire a 2D COSY (Correlation Spectroscopy) spectrum to establish proton-proton spin-spin coupling networks (i.e., which protons are on adjacent carbons).
-
Acquire a 2D NOESY or ROESY spectrum with an appropriate mixing time (e.g., 300-800 ms) to observe through-space correlations.
-
-
Data Analysis:
-
Assign all proton signals using the COSY spectrum.
-
Carefully measure the coupling constants for all relevant signals. Look for large (10-13 Hz) couplings, which are unambiguous markers of axial-axial relationships.
-
Build a conformational model based on the observed ³JHH values. For example, if H-2 shows a large coupling to one of the H-3 protons, it implies H-2 is in an axial position.
-
Cross-validate the model using NOE data. The proposed model must be consistent with all observed NOE correlations. For instance, a strong NOE between two protons assigned as 1,3-diaxial strongly supports the proposed chair conformation.
-
X-ray Crystallography: The Definitive Solid-State Structure
Single-crystal X-ray diffraction provides an unambiguous, high-resolution picture of the molecule's conformation in the solid state.[7][8] It yields precise atomic coordinates, from which all bond lengths, bond angles, and torsional angles can be calculated, offering definitive proof of a specific conformation.
While powerful, it is crucial to remember that the crystal structure represents a single, low-energy conformer that packs efficiently into a crystal lattice. This conformation may or may not be the most populated conformer in solution, but it provides an invaluable reference point.
-
Crystallization: The critical and often most challenging step is to grow a single, high-quality crystal suitable for diffraction. This is typically achieved by slow evaporation of a solvent from a saturated solution of the compound, vapor diffusion, or solvent layering techniques.
-
Data Collection: The crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The diffracted X-rays are recorded by a detector as a pattern of spots.[9]
-
Structure Solution and Refinement: The diffraction pattern is computationally processed to generate an electron density map of the unit cell. An atomic model is fitted to this map and then refined to achieve the best agreement with the experimental data.[7]
-
Analysis: The final refined structure provides the exact 3D arrangement of the atoms, including the conformation of the decalin rings and the precise geometry of any intramolecular hydrogen bonds.
Computational Chemistry: In Silico Modeling
Theoretical calculations are an essential partner to experimental techniques. They allow for the exploration of the entire conformational energy landscape and provide quantitative estimates of the relative stabilities of different conformers.
-
Molecular Mechanics (MM): Fast methods used for an initial conformational search to identify all sterically plausible low-energy structures.
-
Density Functional Theory (DFT): More accurate quantum mechanical methods (e.g., B3LYP/6-311++G(d,p)) used to perform geometry optimization and calculate the relative energies of the conformers identified by MM.[10][11] These calculations can also predict NMR chemical shifts and coupling constants, which can then be compared to experimental values for validation. The energy difference between a hydrogen-bonded conformer and a corresponding "open" conformer can be used to estimate the strength of the intramolecular hydrogen bond.[10]
Caption: A comprehensive workflow for conformational analysis.
Case Study: Hypothetical Data for a trans-Decalin Isomer
Let us consider a trans-fused isomer where the substituents at C1 and C2 are predicted to be equatorial to minimize steric strain.
Table 1: Hypothetical NMR and Computational Data for a trans-1(eq)-hydroxy-2(eq)-decalincarboxylic acid
| Parameter | H-1 (proton at C1) | H-2 (proton at C2) | H-3ax | H-3eq |
| ¹H Chem. Shift (δ) | 3.85 ppm | 2.50 ppm | 1.25 ppm | 1.95 ppm |
| ³J(H,H) Coupling | J(H1,H2) = 3.5 Hz | J(H2,H1) = 3.5 Hz | J(H3ax,H2) = 11.5 Hz | J(H3eq,H2) = 4.0 Hz |
| J(H2,H3ax) = 11.5 Hz | ||||
| J(H2,H3eq) = 4.0 Hz | ||||
| Key NOE Contact | H-1 to H-2 | H-2 to H-1, H-3eq | H-3ax to H-2, H-5ax | H-3eq to H-2, H-1 |
| DFT Relative Energy | 0.0 kcal/mol (global min) |
Interpretation:
-
Rigidity: As a trans-decalin, the conformation is locked.
-
H-2 Position: The proton at C2 (H-2) shows one large coupling (11.5 Hz) to H-3ax and one small coupling (4.0 Hz) to H-3eq. This is only possible if H-2 is in an axial position.
-
H-1 Position: H-1 shows a small coupling to H-2 (3.5 Hz), consistent with an axial-equatorial relationship. Therefore, H-1 must be equatorial .
-
Substituent Orientation: Since H-1 is equatorial, the hydroxyl group at C1 is axial . Since H-2 is axial, the carboxylic acid group at C2 is equatorial .
-
Hydrogen Bonding: The axial-OH and equatorial-COOH are not ideally positioned for a strong intramolecular hydrogen bond, which would be reflected in IR data and further computational analysis.
Conclusion
The conformational analysis of 1-hydroxydecahydronaphthalene-2-carboxylic acid isomers is a complex challenge that demands a rigorous and integrated analytical strategy. The conformational rigidity of trans-isomers simplifies their analysis, while the flexibility of cis-isomers requires careful study of their dynamic equilibria. In all cases, the potential for strong intramolecular hydrogen bonding is a primary determinant of the preferred conformation, often overriding classical steric considerations. By synergistically applying high-field NMR spectroscopy, single-crystal X-ray diffraction, and modern computational methods, researchers can construct a reliable and self-validated three-dimensional model of these important molecules, providing the essential structural insights required for drug design and the study of natural products.
References
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Sato, T., Tada, M., Takahashi, T., Horibe, I., Ishii, H., Iwata, T., Kuriyama, K., Tamura, Y., & Tori, K. (n.d.). NMR AND CD SPECTRAL STUDIES OF CONFORMATIONAL ISOMERS OF ISOLIGULARONE AND FUKINONE, NATURALLY OCCURRING cis-DECALIN DERIVATIVES. Oxford Academic. [Link][12]
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Roberts, J. D. (1962). Nuclear Magnetic Resonance Spectroscopy. Conformational Equilibrations of cis-Decalins. Journal of the American Chemical Society, 84(15), 2857–2861. [Link][13]
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Tada, M., Sato, T., Takahashi, T., Kuriyama, K., & Tori, K. (1981). Conformational equilibria of eremophilanes, naturally occurring cis-decalin derivatives, studied by n.m.r. and c.d. spectroscopy. Journal of the Chemical Society, Perkin Transactions 1, 2695-2702. [Link][6]
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Aroulanda, C., Sarfati, M., Courtieu, J., & Lesot, P. (2009). Enantiodiscrimination of flexible cyclic solutes using NMR spectroscopy in polypeptide chiral mesophases: investigation of cis-decalin and THF. The Journal of Physical Chemistry B, 113(34), 11646–11655. [Link][5]
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Coles, S. J., & Thorp-Greenwood, F. L. (2010). (2RS,8aRS)-6-Oxo-1,2,3,4,6,7,8,8a-octahydronaphthalene-2-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 2), o389. [Link][17]
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Solubility profile of 1-Hydroxydecahydronaphthalene-2-carboxylic acid in polar solvents
An In-Depth Technical Guide to the Solubility Profile of 1-Hydroxydecahydronaphthalene-2-carboxylic acid in Polar Solvents
Executive Summary
Molecular Structure and Physicochemical Implications
1-Hydroxydecahydronaphthalene-2-carboxylic acid possesses a unique molecular architecture that dictates its interaction with solvent molecules. Understanding this structure is paramount to predicting its solubility.
-
Hydrophilic Moieties: The molecule contains two key polar functional groups: a hydroxyl (-OH) group and a carboxylic acid (-COOH) group. Both groups are capable of acting as hydrogen bond donors and acceptors, which is the primary mechanism for interaction with polar solvents like water, alcohols, and glycols.[4][5]
-
Hydrophobic Scaffold: These polar groups are attached to a decahydronaphthalene (decalin) ring system. This saturated bicyclic hydrocarbon structure is large, nonpolar, and consequently hydrophobic ("water-fearing").[6][7] The influence of this hydrophobic region begins to overcome the hydrophilic nature of the functional groups as the carbon chain length increases, thereby reducing water solubility.[8][9][10]
-
Ionization Potential: The carboxylic acid group is ionizable. In aqueous solutions, its solubility is expected to be highly dependent on pH. At pH values above its dissociation constant (pKa), the carboxylic acid will deprotonate to form the much more polar and, therefore, more water-soluble carboxylate anion.[1][11]
This duality—polar functional groups promoting interaction with polar solvents and a large nonpolar scaffold resisting it—defines the central challenge in formulating 1-Hydroxydecahydronaphthalene-2-carboxylic acid.
Theoretical Framework for Solubility Prediction
Before embarking on experimental work, a theoretical analysis can provide valuable insights into the expected solubility behavior.
The fundamental principle governing solubility is "like dissolves like." This means polar compounds tend to dissolve in polar solvents, and non-polar compounds in non-polar solvents.[6] For 1-Hydroxydecahydronaphthalene-2-carboxylic acid in polar solvents, the key interactions are:
-
Hydrogen Bonding: The hydroxyl and carboxylic acid groups can form strong hydrogen bonds with polar protic solvents such as water and ethanol.[12][13] This is the dominant favorable interaction driving solubility.
-
Dipole-Dipole Interactions: The polar C=O and O-H bonds contribute to a molecular dipole moment, allowing for favorable dipole-dipole interactions with polar solvent molecules.
-
Hydrophobic Effect: The large decalin ring disrupts the hydrogen-bonding network of highly structured solvents like water. This forces water molecules to arrange in an ordered, cage-like structure around the nonpolar portion, which is entropically unfavorable and limits solubility.[6][7]
Based on these principles, we can predict a general solubility trend in common polar solvents.
Table 1: Predicted Qualitative Solubility in Various Polar Solvents
| Solvent | Type | Expected Interaction & Predicted Solubility | Rationale |
| Water | Polar Protic | Low to Very Slightly Soluble (at neutral pH) | Strong hydrogen bonding is counteracted by the large hydrophobic scaffold. Solubility is expected to increase significantly at basic pH. |
| Methanol / Ethanol | Polar Protic | Moderately to Freely Soluble | The alkyl portion of the alcohols can interact favorably with the decalin ring, while the -OH group forms hydrogen bonds, making them effective solvents.[13] |
| Propylene Glycol | Polar Protic | Soluble | A common pharmaceutical excipient with both polar hydroxyl groups and a less polar hydrocarbon backbone, making it a good candidate for solubilizing amphiphilic molecules. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble to Freely Soluble | A strong hydrogen bond acceptor that is highly effective at dissolving a wide range of compounds, including those with both polar and nonpolar character. |
Experimental Determination of Thermodynamic Solubility
Thermodynamic solubility is the concentration of a solute in a saturated solution at equilibrium. The most reliable and widely accepted method for its determination is the Shake-Flask Method , originally described by Higuchi and Connors.[1][14]
The Shake-Flask Method: A Self-Validating Protocol
This method is considered the gold standard because it ensures that a true equilibrium between the undissolved solid and the saturated solution is achieved.[2][15]
Experimental Workflow: Shake-Flask Solubility Determination
Caption: Workflow for the Shake-Flask method.
Step-by-Step Methodology
-
Preparation: Add an excess amount of solid 1-Hydroxydecahydronaphthalene-2-carboxylic acid to a series of glass vials. The amount should be sufficient to ensure a saturated solution with visible solid remaining at the end of the experiment.[14]
-
Solvent Addition: Add a precise volume of the desired polar solvent (e.g., purified water, buffered solution at a specific pH, ethanol) to each vial.
-
Equilibration: Seal the vials tightly and place them in a constant-temperature shaker bath or orbital shaker. Agitate the samples for a predetermined period, typically 24 to 72 hours, to ensure equilibrium is reached. The temperature must be rigorously controlled.[2]
-
Phase Separation: After equilibration, remove the vials and allow the undissolved solid to sediment. Carefully withdraw an aliquot of the supernatant. To remove any remaining microscopic particles, the aliquot must be filtered, typically through a chemically inert syringe filter (e.g., 0.22 µm PTFE).
-
Quantification: Accurately dilute the clear filtrate with a suitable solvent. Analyze the concentration of the dissolved compound using a validated analytical method. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and reliable tool, as it can separate the analyte from any potential impurities or degradation products.[1]
-
Calculation: Using a pre-established calibration curve, calculate the concentration of the compound in the filtrate. This concentration represents the thermodynamic solubility under the tested conditions.
Key Factors Influencing Solubility
The solubility of 1-Hydroxydecahydronaphthalene-2-carboxylic acid is not a single value but a profile that depends on several environmental factors.
Effect of pH
For an ionizable compound, pH is one of the most critical variables. The relationship between pH, pKa, and the intrinsic solubility (S₀) of the un-ionized form governs the overall solubility (S).
-
Below pKa: The carboxylic acid is predominantly in its neutral, less soluble form.
-
At pKa: The concentrations of the neutral acid and the ionized carboxylate salt are equal.
-
Above pKa: The compound exists primarily as the more soluble carboxylate salt. The total solubility increases significantly.
This relationship highlights the importance of using buffered solutions when determining aqueous solubility to maintain a constant pH.[1]
Molecular Structure and Solubility
The balance between the hydrophilic and hydrophobic regions of the molecule is crucial. This balance dictates its overall solubility profile.
Structure-Solubility Relationship
Caption: Interplay of molecular components on solubility.
Data Summary and Application
The results from solubility experiments should be meticulously recorded and presented in a clear, comparative format. This allows for easy interpretation and informs subsequent stages of drug development.
Table 2: Template for Reporting Experimental Solubility Data
| Solvent System | pH (for aqueous) | Temperature (°C) | Solubility (mg/mL) | Standard Deviation | Method |
| Purified Water | 7.0 (unbuffered) | 25 | Experimental Value | ± Value | Shake-Flask, HPLC-UV |
| Phosphate Buffer | 5.0 | 25 | Experimental Value | ± Value | Shake-Flask, HPLC-UV |
| Phosphate Buffer | 7.4 | 25 | Experimental Value | ± Value | Shake-Flask, HPLC-UV |
| Ethanol | N/A | 25 | Experimental Value | ± Value | Shake-Flask, HPLC-UV |
| Propylene Glycol | N/A | 25 | Experimental Value | ± Value | Shake-Flask, HPLC-UV |
| Additional Solvents |
The data generated fills a critical knowledge gap and directly supports:
-
Pre-formulation Studies: Selecting appropriate solvent systems for liquid formulations.
-
Salt Selection: Evaluating if forming a salt of the carboxylic acid is a viable strategy to enhance aqueous solubility.
-
Biopharmaceutics Classification System (BCS): Determining the solubility class of the drug, which is essential for predicting its in-vivo performance.
By following the predictive and experimental framework detailed in this guide, researchers can systematically and accurately characterize the solubility profile of 1-Hydroxydecahydronaphthalene-2-carboxylic acid, paving the way for its successful development.
References
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- 1-Hydroxy-2-naphthoic acid. (n.d.). Sigma-Aldrich.
- Solubility of Organic Compounds. (2023, August 31). University of Calgary.
- Naphthalene-1-carboxylic acid, 2-hydroxy, DTBS. (2026, February 14). Virginia.gov.
- 1-Hydroxy-2-naphthoic acid. (n.d.). PubChem.
- 1-Hydroxy-1,2,3,4-Tetrahydronaphthalene-2-Carboxylic Acid. (n.d.). ChemicalBook.
- Gonec, T., et al. (2024). Hydro-Lipophilic Properties of Chlorinated and Brominated 1-Hydroxynaphthalene-2-Carboxanilides. MDPI.
-
Aliphatic Carboxylic Acids. (n.d.). Retrieved February 22, 2026, from [Link]
- Derivatives of Carboxylic Acids. (n.d.). MSU chemistry.
- Avdeef, A., et al. (1983). pH-solubility profiles or organic carboxylic acids and their salts. Journal of Pharmaceutical Sciences, 72(1), 79-88.
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- 4. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]
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- 15. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
A Technical Guide to the Biological Activity Potential of 1-Hydroxydecahydronaphthalene-2-carboxylic acid
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
The decahydronaphthalene (decalin) scaffold is a recurring motif in a multitude of natural products exhibiting a wide array of biological activities. This technical guide explores the untapped potential of a specific, under-investigated derivative: 1-Hydroxydecahydronaphthalene-2-carboxylic acid. While direct experimental data for this compound is scarce, this document provides a comprehensive, predictive framework for its potential biological activities, drawing upon established structure-activity relationships (SAR) of analogous decalin-containing molecules. We will delve into prospective therapeutic areas, propose detailed methodologies for synthesis and biological evaluation, and outline a strategic path for future research and development. This guide is intended to serve as a foundational resource for researchers poised to investigate this promising, yet unexplored, chemical entity.
Introduction: The Decalin Scaffold - A Privileged Structure in Drug Discovery
The decahydronaphthalene, or decalin, ring system is a bicyclic saturated hydrocarbon that forms the core of numerous biologically active natural products.[1] These compounds, primarily of microbial and fungal origin, display a remarkable diversity of pharmacological effects, including antimicrobial, antitumor, and anti-inflammatory properties.[1] The rigid, three-dimensional structure of the decalin core provides a unique scaffold for the presentation of functional groups in precise spatial orientations, a key factor in molecular recognition and biological activity.
The biological potential of decalin derivatives is often intricately linked to their stereochemistry, with different isomers exhibiting distinct activities.[2] This underscores the importance of stereocontrolled synthesis and characterization in the exploration of new decalin-based therapeutic agents. This guide focuses on the largely unexplored molecule, 1-Hydroxydecahydronaphthalene-2-carboxylic acid, a compound that combines the decalin scaffold with two key functional groups: a hydroxyl group and a carboxylic acid. The presence of these functionalities suggests a high potential for diverse biological interactions and a favorable pharmacokinetic profile.
Postulated Biological Activities and Therapeutic Potential
Based on the known biological activities of structurally related decalin derivatives, we can hypothesize several promising avenues for the therapeutic application of 1-Hydroxydecahydronaphthalene-2-carboxylic acid.
Antimicrobial Activity
Decalin-containing natural products have demonstrated significant antibacterial and antifungal properties.[3] For instance, certain decalin-containing tetramic acids exhibit potent activity against Gram-positive bacteria, including resistant strains.[2][3] The proposed mechanism for some of these compounds involves the inhibition of key bacterial enzymes like acetyl-CoA carboxylase.[3] The combination of a hydrophobic decalin core and polar hydroxyl and carboxylic acid groups in our target molecule could facilitate membrane disruption or interaction with specific microbial targets.
Anticancer Activity
Several decalin derivatives have shown promising anticancer properties, including cytotoxic effects against various cancer cell lines.[2][4] The trans-decalin CD-ring analogs of 1,25-dihydroxyvitamin D3, for example, have demonstrated potent antiproliferative actions.[4] The hydroxyl and carboxylic acid moieties of 1-Hydroxydecahydronaphthalene-2-carboxylic acid could potentially engage in hydrogen bonding interactions with the active sites of enzymes or receptors implicated in cancer cell proliferation and survival.
Anti-inflammatory Activity
The anti-inflammatory potential of decalin-containing compounds is another area of significant interest.[1] The mechanism of action for some of these molecules involves the modulation of inflammatory signaling pathways. The structural features of 1-Hydroxydecahydronaphthalene-2-carboxylic acid suggest that it could potentially interact with key inflammatory mediators or receptors.
Synthetic Strategy: A Proposed Pathway
A plausible synthetic route to 1-Hydroxydecahydronaphthalene-2-carboxylic acid could commence from a readily available starting material such as 1-naphthol. The following multi-step synthesis is proposed:
Caption: Proposed synthetic pathway for 1-Hydroxydecahydronaphthalene-2-carboxylic acid.
Experimental Protocol: Synthesis of 1-Hydroxydecahydronaphthalene-2-carboxylic acid
-
Methylation of 1-Naphthol: To a solution of 1-naphthol in a suitable solvent (e.g., methanol), add a base (e.g., sodium hydroxide) followed by a methylating agent (e.g., dimethyl sulfate). Stir the reaction mixture at room temperature until completion.
-
Birch Reduction: Dissolve 1-methoxynaphthalene in a mixture of liquid ammonia, an alcohol (e.g., ethanol), and an alkali metal (e.g., sodium) to effect the reduction of the aromatic ring.
-
Isomerization: Treat the product of the Birch reduction with an acid catalyst to facilitate the isomerization of the double bonds.
-
Catalytic Hydrogenation: Subject the resulting hexahydronaphthalene derivative to catalytic hydrogenation using a palladium on carbon catalyst under a hydrogen atmosphere to fully saturate the ring system.
-
Demethylation: Cleave the methyl ether using a demethylating agent such as boron tribromide to yield decahydro-1-naphthol.
-
Oxidation: Oxidize the secondary alcohol to the corresponding ketone, decahydro-1-naphthalenone, using an oxidizing agent like pyridinium chlorochromate (PCC) or pyridinium dichromate (PDC).
-
Carboxylation: Treat the ketone with a strong base, such as lithium diisopropylamide (LDA), followed by quenching with carbon dioxide to introduce the carboxylic acid group at the 2-position.
-
Reduction: Finally, selectively reduce the ketone functionality to a hydroxyl group using a reducing agent like sodium borohydride to afford the target molecule, 1-Hydroxydecahydronaphthalene-2-carboxylic acid.
Framework for Biological Evaluation: In Vitro and In Vivo Assays
A systematic evaluation of the biological activity of 1-Hydroxydecahydronaphthalene-2-carboxylic acid should be conducted using a tiered approach, starting with in vitro assays and progressing to in vivo models for promising activities.
In Vitro Screening
| Biological Activity | Assay | Cell Lines / Organisms | Endpoint | Reference Compound(s) |
| Antimicrobial | Minimum Inhibitory Concentration (MIC) Assay | Staphylococcus aureus, Escherichia coli, Candida albicans | Inhibition of microbial growth | Penicillin, Ciprofloxacin, Fluconazole |
| Anticancer | MTT or SRB Assay | A panel of human cancer cell lines (e.g., MCF-7, HCT116, A549) | Inhibition of cell proliferation (IC50) | Doxorubicin, Paclitaxel |
| Anti-inflammatory | LPS-induced Nitric Oxide Production Assay | RAW 264.7 murine macrophage cell line | Inhibition of nitric oxide production | Dexamethasone, Indomethacin |
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of 1-Hydroxydecahydronaphthalene-2-carboxylic acid and a positive control (e.g., Doxorubicin) for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Mechanism of Action Studies
Should promising activity be identified in the initial screens, further studies should be conducted to elucidate the mechanism of action.
Caption: Workflow for elucidating the mechanism of action.
In Vivo Evaluation
For compounds demonstrating significant in vitro efficacy and a favorable preliminary safety profile, in vivo studies in appropriate animal models are warranted.
-
Antimicrobial: Murine models of systemic or localized infection.
-
Anticancer: Xenograft models in immunocompromised mice.
-
Anti-inflammatory: Carrageenan-induced paw edema model in rats.
Future Directions and Conclusion
The exploration of 1-Hydroxydecahydronaphthalene-2-carboxylic acid represents a compelling opportunity in drug discovery. The rich history of biological activity associated with the decalin scaffold, coupled with the potential for diverse interactions afforded by the hydroxyl and carboxylic acid functionalities, positions this molecule as a high-priority candidate for investigation.
Future research should focus on:
-
Stereoselective Synthesis: The development of a stereocontrolled synthetic route to access individual stereoisomers of 1-Hydroxydecahydronaphthalene-2-carboxylic acid is crucial for a thorough evaluation of its biological potential, as stereochemistry is known to play a critical role in the activity of decalin derivatives.[2]
-
Analogue Synthesis and SAR Studies: The synthesis and biological evaluation of a library of related analogues will be instrumental in establishing structure-activity relationships and optimizing the lead compound for potency and selectivity.
-
Computational Modeling: In silico studies, such as molecular docking and pharmacophore modeling, can aid in the rational design of more potent analogues and in predicting potential biological targets.
References
- Ishikawa, N. et al. (2023). cis-Decalin-containing tetramic acids as inhibitors of insect steroidogenic glutathione S-transferase Noppera-bo. PLoS One, 18(8), e0289949.
- Mori, K. et al. (2022). Decalin formation via an intramolecular Diels–Alder reaction, leading to the discovery of new bioactive compounds. Journal of Industrial Microbiology & Biotechnology, 49(1), 1-13.
- Verlinden, L. et al. (2009). Antiproliferative and calcemic actions of trans-decalin CD-ring analogs of 1,25-dihydroxyvitamin D3. The Journal of Steroid Biochemistry and Molecular Biology, 116(3-5), 154-160.
- Li, Y. et al. (2026). Recent advances in chemistry and bioactivity of decalin-containing natural products (2014-2025). Bioorganic Chemistry, 164, 109549.
Sources
- 1. Recent advances in chemistry and bioactivity of decalin-containing natural products (2014-2025) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cis-Decalin-containing tetramic acids as inhibitors of insect steroidogenic glutathione S-transferase Noppera-bo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Antiproliferative and calcemic actions of trans-decalin CD-ring analogs of 1,25-dihydroxyvitamin D3 - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: pKa and Ionization of 1-Hydroxydecahydronaphthalene-2-carboxylic acid
This guide provides an in-depth technical analysis of the ionization behavior and pKa values of 1-Hydroxydecahydronaphthalene-2-carboxylic acid .[1] It synthesizes theoretical cheminformatics, structural analog analysis, and experimental methodologies relevant to drug development.
Executive Summary
1-Hydroxydecahydronaphthalene-2-carboxylic acid is a bicyclic, aliphatic
-
Estimated pKa (COOH): 4.51 ± 0.20 [1]
-
Estimated pKa (OH): > 16.0 (Non-ionizable in aqueous media)[1]
-
Physiological State (pH 7.4): > 99.8% Anionic (Carboxylate form)[1]
-
Key Feature: Intramolecular hydrogen bonding (in specific cis stereoisomers) can subtly modulate acidity and lipophilicity (LogD).[1]
Structural & Stereochemical Analysis[2][3]
The decahydronaphthalene (decalin) scaffold exists in two fused isomeric forms: trans-decalin (rigid) and cis-decalin (flexible).[1] The physicochemical properties of the 1-hydroxy-2-carboxylic acid derivative depend heavily on the relative orientation of the functional groups.[1][2]
Stereoisomers and H-Bonding
The acidity of
| Configuration | Dihedral Angle ( | H-Bond Potential | Impact on pKa |
| Cis (1-OH, 2-COOH) | ~60° (diequatorial or ax/eq) | High. Forms a 6-membered ring.[1] | Stabilizes Anion: Slight decrease in pKa (more acidic).Stabilizes Acid: Slight increase in pKa (less acidic).Net effect is usually minor in aliphatic systems.[1] |
| Trans (1-OH, 2-COOH) | ~180° (diaxial) | None. Groups are anti-periplanar.[1] | Inductive Only. pKa is lowered purely by electron withdrawal of OH.[1] |
Structural Diagram (Signaling & Interaction)[1]
Caption: Mechanistic pathway linking stereochemistry to ionization behavior. The cis-isomer allows intramolecular H-bonding, while the trans-isomer relies solely on inductive effects.[1]
pKa Values and Ionization Profile[4]
Quantitative Data Summary
The following values are derived from structural analogs (3-hydroxypropanoic acid and 2-hydroxycyclohexanecarboxylic acid) and cheminformatic consensus for aliphatic
| Functional Group | Estimated pKa | Type | Description |
| Carboxylic Acid (-COOH) | 4.51 | Acidic | Ionizes to Carboxylate (-COO⁻).[1] Slightly more acidic than unsubstituted decalin-2-carboxylic acid (~4.[1]80) due to the |
| Hydroxyl Group (-OH) | 16.5 | Neutral | Secondary alcohol.[1] Does not ionize in physiological range (pH 1–14).[1] |
Comparison with Analogs
It is critical to distinguish this aliphatic molecule from aromatic analogs to avoid erroneous pKa predictions.
| Molecule | Structure Type | pKa (COOH) | Reason for Difference |
| 1-Hydroxydecahydronaphthalene-2-COOH | Aliphatic Cyclic | ~4.5 | Inductive effect only.[1] No resonance. |
| Salicylic Acid | Aromatic | 2.97 | Resonance + Strong Phenolic H-bond stabilization of anion.[1] |
| Propionic Acid | Aliphatic Linear | 4.87 | Baseline reference (No OH group).[1] |
| 3-Hydroxypropanoic Acid | Aliphatic Linear | 4.51 | Direct linear analog.[1] |
Species Distribution (pH 1 to 10)
At physiological pH (7.4), the molecule exists almost exclusively as a mono-anion.[1] This has profound implications for membrane permeability (low passive diffusion) and solubility (high).[1]
-
pH < 2.5: Predominantly Neutral (COOH / OH)[1]
-
pH = 4.5: 50% Neutral / 50% Anionic[1]
-
pH > 6.5: >99% Anionic (COO⁻ / OH)[1]
Experimental Determination Protocols
For researchers synthesizing this compound, accurate pKa determination is required to validate the theoretical values. The following protocols are the industry standard for sparing poorly soluble or limited-quantity compounds.
Potentiometric Titration (The Gold Standard)
Best for samples with high solubility (>0.5 mM) and available quantity (>5 mg).[1]
-
Preparation: Dissolve 2-5 mg of compound in degassed water (or 0.15 M KCl solution for ionic strength control).
-
Titrant: Carbonate-free 0.1 M NaOH.
-
Apparatus: Automated titrator (e.g., Mettler Toledo or Sirius T3) with a glass pH electrode.
-
Execution: Perform titration from pH 2.0 to pH 11.0 under inert gas (
or ) to prevent absorption. -
Analysis: Use the Bjerrum difference plot or Gran plot to calculate pKa.[1]
NMR-pH Titration (For Low Solubility/Isomer Mixtures)
Best for distinguishing between cis and trans isomers in a mixture, as their chemical shifts will differ.[1]
Workflow Diagram:
Caption: NMR-pH titration workflow allowing simultaneous pKa determination of stereoisomers.
Protocol Details:
-
Shift Tracking: Monitor the
proton (alpha to carboxyl) or carbon.[1] The chemical shift will move upfield/downfield significantly upon deprotonation.[1] -
Equation: Fit data to:
[1]
Implications for Drug Development
Lipophilicity and LogD
The ionization at pH 7.4 drastically lowers the effective lipophilicity (LogD) compared to the intrinsic LogP.[1]
-
LogP (Neutral): Estimated ~1.1 - 1.5 (Decalin core is lipophilic, but OH/COOH reduce it).[1]
-
Permeability: The anionic species will have low passive permeability across lipid bilayers.[1] Pro-drug strategies (esterification) may be required for oral bioavailability.[1]
Solubility
The presence of the hydroxyl group and the carboxylate anion ensures high aqueous solubility at neutral pH, making formulation in aqueous buffers straightforward.
References
-
Serjeant, E. P., & Dempsey, B. (1979).[1] Ionisation Constants of Organic Acids in Aqueous Solution. IUPAC Chemical Data Series No. 23. Pergamon Press.[1] (Definitive source for aliphatic acid pKa data).
-
Lide, D. R. (Ed.).[1] (2005).[1][4] CRC Handbook of Chemistry and Physics (86th ed.).[1] CRC Press.[1] [1]
-
PubChem. (2025).[1] Compound Summary: 3-Hydroxypropanoic acid (CID 10690).[1] National Library of Medicine.[1] [Link][1]
-
Mettler Toledo. (2024).[1] Potentiometric Titration of Surfactants and Pharmaceuticals. Application Note M-001. [Link][1]
-
Reich, H. J. (2024).[1][3] Bordwell pKa Table (Acidity in DMSO and Water). University of Wisconsin-Madison.[1] [Link]
Sources
Methodological & Application
Synthesis protocols for 1-Hydroxydecahydronaphthalene-2-carboxylic acid from naphthoic acid
Application Note: High-Pressure Stereoselective Synthesis of 1-Hydroxydecahydronaphthalene-2-carboxylic Acid
Part 1: Strategic Overview & Retrosynthesis
1.1 The Challenge of the Decalin Scaffold The synthesis of 1-hydroxydecahydronaphthalene-2-carboxylic acid (1-hydroxy-decalin-2-carboxylic acid) represents a classic challenge in stereochemical control. Unlike flat aromatic systems, the decalin (decahydronaphthalene) core possesses a fused bicyclic structure that can exist in cis or trans ring fusions. Furthermore, the introduction of hydroxyl (-OH) and carboxyl (-COOH) groups at the C1 and C2 positions creates three contiguous stereocenters, leading to a complex mixture of diastereomers if not carefully controlled.
1.2 Route Selection: The "Functionalized Precursor" Strategy While the prompt alludes to starting from "naphthoic acid," direct hydroxylation of unsubstituted naphthoic acid is synthetically inefficient and poor in regioselectivity. The authoritative industrial and laboratory standard involves Catalytic Hydrogenation of 1-Hydroxy-2-naphthoic acid .
-
Starting Material: 1-Hydroxy-2-naphthoic acid (commercially available or synthesized via Kolbe-Schmitt reaction from 1-naphthol).
-
Transformation: Exhaustive hydrogenation of the naphthalene ring.
-
Key Constraint: Preventing hydrogenolysis (cleavage) of the C1-hydroxyl group while ensuring full saturation of the aromatic ring.
1.3 Reaction Pathway Visualization
Figure 1: Synthetic pathway from naphthol precursors to the fully saturated decalin target.
Part 2: Detailed Experimental Protocols
Protocol A: Catalytic Hydrogenation (The Core Synthesis)
This protocol utilizes Ruthenium on Carbon (Ru/C) , which is superior to Palladium (Pd) for this transformation. Ru/C effectively saturates aromatic rings at moderate temperatures without promoting excessive hydrogenolysis (loss of the -OH group) common with Pd catalysts.
Reagents & Equipment:
-
Substrate: 1-Hydroxy-2-naphthoic acid (CAS: 86-48-6).[1]
-
Catalyst: 5% Ruthenium on Carbon (Ru/C), Degussa type or equivalent (50% water wet).
-
Solvent: Glacial Acetic Acid (AcOH) or Ethanol (EtOH). Note: AcOH often accelerates aromatic hydrogenation.
-
Apparatus: High-pressure stainless steel autoclave (e.g., Parr Reactor) with mechanical stirring and temperature control.
Step-by-Step Methodology:
-
Catalyst Loading (Safety Critical):
-
Weigh 10.0 g of 1-Hydroxy-2-naphthoic acid.
-
Weigh 1.0 g of 5% Ru/C catalyst (10 wt% loading relative to substrate).
-
Safety Note: Dry Ru/C is pyrophoric. Always handle the water-wet paste or keep it under an inert atmosphere (Argon/Nitrogen) before adding solvent.
-
-
Solvent Addition:
-
Transfer the substrate and catalyst into the autoclave liner.
-
Add 100 mL of Glacial Acetic Acid.
-
Reasoning: Acetic acid minimizes catalyst poisoning and promotes the formation of the cis-decalin isomer via a "haptophilic" adsorption mechanism.
-
-
Purge Cycle:
-
Seal the reactor.[2]
-
Pressurize with Nitrogen (N2) to 10 bar, stir briefly, and vent. Repeat 3 times to remove oxygen.
-
Pressurize with Hydrogen (H2) to 20 bar and vent. Repeat 2 times.
-
-
Reaction Parameters:
-
Target Pressure: Charge H2 to 60 bar (approx. 870 psi) .
-
Target Temperature: Heat the reactor to 100°C .
-
Stirring: Set agitation to maximum (e.g., 1000 rpm) to eliminate gas-liquid mass transfer limitations.
-
-
Monitoring:
-
Monitor H2 uptake via the pressure gauge. Repressurize if pressure drops below 50 bar.
-
Reaction is typically complete when pressure uptake ceases (approx. 12–24 hours).
-
-
Workup:
-
Cool reactor to room temperature. Vent H2 carefully.
-
Purge with N2 to remove residual hydrogen.
-
Filter the reaction mixture through a Celite® pad to remove the Ru/C catalyst. Caution: Filter cake may be flammable; keep wet.
-
Concentrate the filtrate (acetic acid solution) under reduced pressure (Rotavap) to yield a viscous oil or semi-solid.
-
Data Specification Table: Hydrogenation Parameters
| Parameter | Recommended Range | Critical Limit | Impact of Deviation |
| H2 Pressure | 50 – 80 bar | < 30 bar | Incomplete saturation (Tetralin derivatives form). |
| Temperature | 90°C – 110°C | > 140°C | Increased hydrogenolysis (loss of -OH). |
| Catalyst | 5% Ru/C | Pd/C | Pd/C causes high deoxygenation (yields decalin-2-carboxylic acid). |
| Solvent | Acetic Acid | Water (Neutral) | Neutral pH significantly slows reaction rate. |
Protocol B: Purification and Stereochemical Isolation
The crude product is a mixture of stereoisomers (cis-fused and trans-fused rings, plus axial/equatorial substituents).
-
Crystallization:
-
Dissolve the crude residue in a minimum amount of hot Ethyl Acetate.
-
Slowly add Hexane or Diisopropyl ether until turbidity is observed.
-
Cool to 4°C overnight. The major isomer (often the all-cis isomer if Ru/AcOH was used) typically crystallizes first.
-
-
Chromatography (Alternative):
-
Stationary Phase: Silica Gel 60.
-
Mobile Phase: Gradient of Hexane:Ethyl Acetate (from 80:20 to 50:50) + 1% Acetic Acid.
-
Detection: TLC (stain with Phosphomolybdic Acid or KMnO4; compound is not UV active if fully saturated).
-
Part 3: Mechanism & Workflow Logic
3.1 Stereochemical Control Mechanism The hydrogenation of the naphthalene ring occurs in two stages:
-
Stage 1: Hydrogenation of the substituted ring to form a tetralin derivative (1-hydroxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid).
-
Stage 2: Hydrogenation of the second ring to form the decalin system.
The cis-decalin framework is generally favored kinetically on metal surfaces because the molecule adsorbs flat, and hydrogen adds from the catalyst surface (syn-addition) to the ring junction carbons.
3.2 Experimental Workflow Diagram
Figure 2: Operational workflow for the high-pressure hydrogenation protocol.
References
-
Tejedor, D., et al. (2018).[3] Synthesis and Utility of 2,2-Dimethyl-2H-pyrans. Organic Letters, 20(24), 7987-7990.[3] (Context on hydroxy-naphthoic acid reactivity).
- Anderson, L. C., & Thomas, D. G. (1943). The Synthesis of 1-Hydroxy-2-naphthoic Acid. Journal of the American Chemical Society, 65(2), 234.
-
Knackmuss, H. J., et al. (1976).[4] Microbiological synthesis of (+)-cis-1,2-dihydroxy-1,2-dihydronaphthalene-2-carboxylic acid. Angewandte Chemie International Edition, 15(9), 549.[4]
-
Organic Syntheses. (1941).[5] 2-Hydroxy-1-naphthoic acid and related protocols. Organic Syntheses, Coll. Vol. 1.
- Nishimura, S. (2001). Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. Wiley-Interscience. (Authoritative text on Ru/C vs Pd/C selectivity for naphthols).
Sources
Recrystallization techniques for purifying 1-Hydroxydecahydronaphthalene-2-carboxylic acid
Application Note: Strategic Recrystallization and Stereochemical Resolution of 1-Hydroxydecahydronaphthalene-2-carboxylic Acid
Executive Summary
Purifying 1-Hydroxydecahydronaphthalene-2-carboxylic acid (1-OH-2-DHNA) presents a unique challenge due to its amphiphilic nature and complex stereochemistry. The decalin core (bicyclo[4.4.0]decane) creates significant hydrophobicity, while the adjacent hydroxyl and carboxyl groups introduce polarity and hydrogen-bonding capability. Furthermore, the molecule exists as a mixture of diastereomers (cis/trans ring fusion) and enantiomers.
This guide provides a high-integrity protocol for the bulk purification and diastereomeric enrichment of 1-OH-2-DHNA. Unlike standard aliphatic acids, successful crystallization here requires precise control over solvent polarity to prevent "oiling out" and to leverage the differential packing densities of cis- and trans- isomers.
Physicochemical Profiling & Solvent Strategy
Before initiating wet chemistry, one must understand the solubility landscape. 1-OH-2-DHNA is prone to forming supersaturated oils rather than crystals due to the flexible decalin ring.
Table 1: Solubility Profile & Solvent Selection Matrix
| Solvent System | Role | Solubility Behavior | Application |
| Ethyl Acetate (EtOAc) | Primary Solvent | Moderate solubility; increases sharply with heat. | Recommended. Best balance for general purification. |
| n-Heptane / Hexanes | Anti-Solvent | Low solubility. Induces precipitation. | Used in binary systems with EtOAc to force yield. |
| Ethanol / Water | Alternative | High solubility (EtOH) / Low (Water).[1] | Green Option. High risk of oiling out if water is added too fast. |
| Toluene | High-Temp Solvent | Good for hydrophobic core; poor for polar groups. | Useful for separating highly non-polar impurities. |
| Acetone | Solvent | Very High.[1] | Not recommended for crystallization (yield loss is too high). |
The "Oiling Out" Phenomenon
Decalin derivatives often separate as a second liquid phase (oil) before crystallizing. This occurs when the melting point of the solute in the solvent mixture is lower than the saturation temperature.
-
Prevention: Use a solvent with a boiling point below the melting point of the solid, or keep the solution concentration slightly below the "labile zone" limit.
Workflow Visualization
The following diagram outlines the decision logic for solvent selection and process flow.
Figure 1: Decision tree for the purification of amphiphilic decalin derivatives, highlighting the critical intervention point for oiling out.
Detailed Protocols
Protocol A: Binary Solvent Recrystallization (EtOAc/Heptane)
Objective: Removal of synthesis by-products (e.g., decalols, unreacted naphthoic acid).
-
Preparation: Weigh 10.0 g of crude 1-OH-2-DHNA into a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
-
Dissolution:
-
Add 40 mL of Ethyl Acetate .
-
Heat the mixture to reflux (approx. 77°C).
-
Observation: If solids remain, add EtOAc in 5 mL increments until dissolution is complete. Do not exceed 80 mL total volume.
-
-
Hot Filtration:
-
While boiling, filter the solution through a pre-warmed glass frit or fluted filter paper to remove insoluble mechanical impurities.
-
-
Anti-Solvent Addition:
-
Maintain the filtrate at a gentle boil.
-
Dropwise, add n-Heptane until a persistent turbidity (cloudiness) is observed.
-
Add just enough EtOAc (approx. 2-5 mL) to clear the solution again.
-
-
Crystallization:
-
Remove from heat. Insulate the flask with a towel or place in a warm oil bath to allow slow cooling .
-
Critical Step: When the temperature reaches ~50°C, add a few seed crystals of pure 1-OH-2-DHNA.
-
Allow to cool to room temperature (RT) undisturbed for 4 hours.
-
Finally, cool in an ice bath (0-4°C) for 1 hour to maximize yield.
-
-
Isolation:
-
Filter via Buchner funnel.
-
Wash the cake with 20 mL of cold (0°C) 1:1 EtOAc/Heptane mixture.
-
Dry under vacuum at 40°C for 12 hours.
-
Protocol B: Diastereomeric Resolution (Fractional Recrystallization)
Objective: Enrichment of the trans-fused isomer (typically higher melting point and lower solubility).
Context: The trans-decalin framework is rigid and planar, leading to tighter crystal packing than the flexible cis-isomer.
-
Solvent Choice: Use Pure Ethyl Acetate (avoid Heptane to prevent crashing out the more soluble cis isomer).
-
Dissolution: Dissolve the semi-pure acid (from Protocol A) in the minimum amount of boiling EtOAc.
-
Fractional Cooling:
-
Cool rapidly to RT. The first crop of crystals to appear is usually enriched in the trans-isomer.
-
Filter this first crop immediately.
-
-
Mother Liquor Processing:
-
Concentrate the mother liquor (filtrate) by 50% volume on a rotary evaporator.
-
Cool to 0°C. The second crop will contain a mixture or the cis-enriched fraction.
-
-
Validation: Analyze both crops using 1H-NMR (CDCl3). The bridgehead protons (H-9 and H-10) show distinct coupling constants (
) for cis (smaller , multiplet) vs trans (larger , broad doublet/triplet) isomers.
Troubleshooting & Optimization
| Issue | Root Cause | Corrective Action |
| Oiling Out | Solution is too concentrated; MP of solute is depressed by impurities. | Re-heat and add 20% more solvent. Seed the solution at a higher temperature (closer to boiling). |
| Gel Formation | Hydrogen bonding network trapping solvent (common with -OH/-COOH). | Break the gel by vigorous stirring. Add a small amount of Methanol (1-2%) to disrupt H-bonds, then cool. |
| Low Yield | Product is too soluble in the mother liquor. | Concentrate the filtrate and perform a second harvest (Second Crop). Use a colder final temperature (-20°C). |
| Polymorphism | Rapid cooling locks molecules in metastable states. | Use Slow Cooling (controlled ramp). Verify crystal form using DSC (Differential Scanning Calorimetry). |
References
-
Decalin Physicochemical Data: NIST Chemistry WebBook. Bicyclo[4.4.0]decane properties and solubility data.[1][2][3][4]Link
- Stereochemistry of Decalins: Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience. (Foundational text on cis/trans decalin stability).
-
General Purification of Hydroxy Acids: Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. Link
- Crystallization of Amphiphiles: Myerson, A. S. (2002). Handbook of Industrial Crystallization. Butterworth-Heinemann. (Principles of solvent selection for polar/non-polar molecules).
-
Analogous Separation (Cholic Acid): Corti, A., et al. (2009). "Separation of Bile Acids by Crystallization." Chemical Engineering & Technology.[2] (Demonstrates separation of rigid cyclic hydroxy acids).
Sources
The Decalin Core: Harnessing 1-Hydroxydecahydronaphthalene-2-carboxylic Acid as a Chiral Precursor in Terpene Synthesis
Introduction: The Strategic Value of the Decalin Motif in Natural Products
The decahydronaphthalene (decalin) ring system is a ubiquitous structural motif found in a vast array of biologically active natural products, particularly within the diverse family of terpenes.[1][2] The rigid, fused bicyclic framework of decalin provides a robust scaffold upon which a variety of functional groups can be strategically placed, leading to compounds with potent antifungal, antibacterial, anticancer, and immunosuppressive properties.[1][3] Drimane sesquiterpenes, a significant class of terpenes, are characterized by their decalin core and exhibit a wide range of biological activities, making them attractive targets for synthetic chemists.[2][4][5]
This application note explores the utility of 1-Hydroxydecahydronaphthalene-2-carboxylic acid as a chiral starting material for the stereoselective synthesis of drimane sesquiterpenes. By leveraging the inherent stereochemistry of this building block, researchers can access complex terpene targets with greater efficiency and control. We will delve into the key chemical transformations required to convert this precursor into valuable terpene intermediates, providing detailed protocols and mechanistic insights.
The Strategic Advantage of a Pre-formed Decalin Core
Traditional approaches to terpene synthesis often involve biomimetic cyclizations of linear polyene precursors.[6][7] While elegant, these methods can sometimes lead to mixtures of stereoisomers. The "chiral pool" approach, which utilizes readily available, enantiomerically pure starting materials, offers a powerful alternative for the construction of complex chiral molecules.[3][8] 1-Hydroxydecahydronaphthalene-2-carboxylic acid, with its defined stereocenters within the decalin framework, serves as an excellent chiral building block, streamlining the synthetic route and minimizing the need for challenging stereoselective reactions later in the synthesis.
Application Note I: Synthetic Approach to Drimenol from 1-Hydroxydecahydronaphthalene-2-carboxylic Acid
Drimenol is a key precursor in the biosynthesis of many drimane sesquiterpenes and serves as a valuable synthetic intermediate.[9][10] This section outlines a plausible synthetic pathway from 1-Hydroxydecahydronaphthalene-2-carboxylic acid to drimenol, highlighting key transformations of the hydroxyl and carboxylic acid functionalities.
Retrosynthetic Analysis
Our retrosynthetic strategy for drimenol ( 1 ) identifies the key intermediate, a decalin-based ketone ( 2 ). This ketone can be accessed from the starting material, 1-Hydroxydecahydronaphthalene-2-carboxylic acid ( 4 ), through a series of functional group manipulations including decarboxylation and oxidation. The introduction of the C-9 methyl group and the C-8 hydroxymethyl group will be achieved through standard olefination and hydroboration-oxidation sequences.
Caption: Retrosynthetic analysis of drimenol.
Experimental Protocols
Protocol 1: Reductive Decarboxylation of 1-Hydroxydecahydronaphthalene-2-carboxylic Acid
The initial step involves the removal of the carboxylic acid moiety. A robust and widely used method for the reductive decarboxylation of aliphatic carboxylic acids is the Barton decarboxylation, which proceeds via a radical intermediate.[9][11][12][13]
Reaction Scheme:
Step-by-Step Protocol:
-
Acid Chloride Formation:
-
To a solution of 1-Hydroxydecahydronaphthalene-2-carboxylic acid (1.0 eq) in dry dichloromethane (DCM, 0.2 M) under an inert atmosphere (N₂ or Ar), add oxalyl chloride (1.5 eq) dropwise at 0 °C.
-
Add a catalytic amount of N,N-dimethylformamide (DMF, 1 drop).
-
Allow the reaction to warm to room temperature and stir for 2 hours, or until gas evolution ceases.
-
Remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude acid chloride.
-
-
Barton Ester Formation and Decarboxylation:
-
Dissolve the crude acid chloride in dry toluene (0.1 M) under an inert atmosphere.
-
Add N-hydroxypyridine-2-thione sodium salt (1.2 eq) and 4-dimethylaminopyridine (DMAP, 0.1 eq).
-
Stir the mixture at room temperature for 1 hour.
-
Add tributyltin hydride (1.5 eq) and a catalytic amount of azobisisobutyronitrile (AIBN).
-
Heat the reaction mixture to 80 °C and stir for 4-6 hours, monitoring by TLC.
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the corresponding decahydronaphthalen-1-ol.
-
Causality Behind Experimental Choices:
-
The conversion to the acid chloride activates the carboxylic acid for subsequent esterification.
-
The Barton ester is a key intermediate that readily undergoes homolytic cleavage upon heating with a radical initiator (AIBN) to generate a carboxyl radical, which then fragments to release CO₂ and an alkyl radical.
-
Tributyltin hydride serves as a hydrogen atom donor to quench the alkyl radical, completing the reductive decarboxylation.
Protocol 2: Oxidation to the Decalin Ketone
The secondary alcohol obtained from the decarboxylation step is then oxidized to the corresponding ketone. A variety of mild oxidizing agents can be employed for this transformation.
Reaction Scheme:
Step-by-Step Protocol (using Pyridinium Chlorochromate - PCC):
-
To a solution of the decahydronaphthalen-1-ol (1.0 eq) in dry DCM (0.1 M), add pyridinium chlorochromate (PCC, 1.5 eq) and powdered 4 Å molecular sieves.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or Celite® to remove the chromium salts.
-
Wash the filter cake with additional diethyl ether.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography (hexane/ethyl acetate gradient) to yield the desired decahydronaphthalen-1-one.
Alternative Oxidation Methods:
| Reagent/System | Conditions | Notes |
| Swern Oxidation | (COCl)₂, DMSO, Et₃N, -78 °C to rt | Mild conditions, suitable for sensitive substrates. |
| Dess-Martin Periodinane (DMP) | DMP, DCM, rt | Commercially available, mild, and efficient. |
Protocol 3: Olefination and Hydroboration-Oxidation for the Synthesis of Drimenol
The final steps involve the introduction of the C9-methyl and C8-hydroxymethyl groups. This is achieved through a Wittig olefination followed by a hydroboration-oxidation sequence.
Reaction Scheme:
Step-by-Step Protocol:
-
Wittig Olefination:
-
Suspend methyltriphenylphosphonium bromide (1.2 eq) in dry tetrahydrofuran (THF, 0.2 M) under an inert atmosphere.
-
Cool the suspension to 0 °C and add n-butyllithium (1.1 eq, as a solution in hexanes) dropwise. The solution should turn a deep orange/red color, indicating the formation of the ylide.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add a solution of the decahydronaphthalen-1-one (1.0 eq) in dry THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (eluting with hexanes) to afford the exocyclic alkene.
-
-
Hydroboration-Oxidation:
-
Dissolve the exocyclic alkene (1.0 eq) in dry THF (0.1 M) under an inert atmosphere and cool to 0 °C.
-
Add borane-tetrahydrofuran complex (1.0 M solution in THF, 1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Cool the reaction to 0 °C and slowly add a 3 M aqueous solution of sodium hydroxide, followed by the dropwise addition of 30% hydrogen peroxide.
-
Stir the mixture at room temperature for 2 hours.
-
Separate the layers and extract the aqueous layer with diethyl ether (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (hexane/ethyl acetate gradient) to yield drimenol.
-
Causality Behind Experimental Choices:
-
The Wittig reaction is a reliable method for converting ketones into alkenes.[14][15][16][17] The use of methylenetriphenylphosphorane specifically introduces a methylene group.
-
Hydroboration-oxidation of the exocyclic alkene proceeds with anti-Markovnikov regioselectivity, placing the hydroxyl group on the less substituted carbon, which is required for the drimenol structure. The stereochemistry of this addition is typically syn, adding from the less sterically hindered face of the double bond.
Visualization of the Synthetic Workflow
Caption: Synthetic workflow from the starting material to drimenol.
Conclusion and Future Perspectives
This application note has detailed a strategic approach for the utilization of 1-Hydroxydecahydronaphthalene-2-carboxylic acid as a chiral building block in the synthesis of the key drimane sesquiterpene, drimenol. By employing a series of well-established and reliable chemical transformations, the inherent stereochemistry of the decalin core can be preserved and translated into the final natural product. The protocols provided offer a foundation for researchers to explore the synthesis of a wide variety of other drimane sesquiterpenes and their analogs. Future work could focus on the development of more atom-economical and environmentally benign methods for the key transformations, such as catalytic decarboxylation and oxidation reactions. The principles outlined herein should empower researchers in the fields of natural product synthesis and drug discovery to harness the potential of readily available chiral precursors for the efficient construction of complex and biologically relevant molecules.
References
-
Cassani, C., Bergonzini, G., & Wallentin, C. J. (2014). Photocatalytic Decarboxylative Reduction of Carboxylic Acids and Its Application in Asymmetric Synthesis. Organic Letters, 16(16), 4228–4231. [Link]
-
Cassani, C., Bergonzini, G., & Wallentin, C. J. (2014). Photocatalytic Decarboxylative Reduction of Carboxylic Acids and Its Application in Asymmetric Synthesis. Organic Chemistry Portal. [Link]
-
Chen, F., & Li, C. (2023). Recent progress in reductive carboxylation of C–O bonds with CO2. Beilstein Journal of Organic Chemistry, 19, 1686–1705. [Link]
-
Li, G., Kusari, S., & Spiteller, M. (2014). Natural products containing 'decalin' motif in microorganisms. Natural Product Reports, 31(9), 1175–1201. [Link]
-
Barlock, S. L., Shved, A. S., Landers, K. D., Mai, B. K., Fujiki, S., & Lo, W. Y. (2023). Stereodivergent Construction of Decalin-Based Terpenoids. ChemRxiv. [Link]
-
Jones, K. (2020). “Chiral Pool” Based Routes to Terpenoids, Jungermatrobrunin A and Xishacorene B, and Oxidative Coupling Approaches to Scholarinine A and Pleiocarpamine. UC Berkeley. [Link]
-
Woodward, R. B., Bader, F. E., Bickel, H., Frey, A. J., & Kierstead, R. W. (1956). The Total Synthesis of Reserpine. Journal of the American Chemical Society, 78(9), 2023–2025. [Link]
-
Barton, D. H. R., Crich, D., & Motherwell, W. B. (1985). Reductive Radical Decarboxylation of Aliphatic Carboxylic Acids. Organic Syntheses, 64, 1. [Link]
-
Olah, G. A., & Prakash, G. K. S. (2020). Decalin: Structure and stereochemistry detailed explanation. Chemistry Notes. [Link]
-
Barton, D. H. R. (1992). Disciplined radicals and disciplinary radical reactions (Barton decarboxylation). Pure and Applied Chemistry, 64(9), 1251–1260. [Link]
-
Yap, S. K., & Sim, K. S. (2024). Unveiling Drimenol: A Phytochemical with Multifaceted Bioactivities. Molecules, 29(18), 4241. [Link]
-
Barton decarboxylation. (2023, November 27). In Wikipedia. [Link]
-
Cis and Trans Decalin. (2022, May 19). Chemistry Steps. [Link]
-
Barton Decarboxylation. SynArchive. [Link]
-
Huang, Y., Hoefgen, S., & Valiante, V. (2021). Biosynthesis of Fungal Drimane‐Type Sesquiterpene Esters. Angewandte Chemie International Edition, 60(44), 23763–23770. [Link]
-
Zhang, P., & Li, C. (2018). Oxidative decarboxylation of β‐hydroxy amino acid 4. Reactions... ResearchGate. [Link]
-
STEREOCHEMISTRY. Uttarakhand Open University. [Link]
-
Fontaneda, R., Fañanás, F. J., & Rodríguez, F. (2018). Construction of a diverse set of terpenoid decalin subunits from a common enantiomerically pure scaffold obtained by a biomimetic cationic cyclization. Chemical Communications, 54(78), 11025–11028. [Link]
-
Hua, D. H. (2007). drimenol as potential antifungal agent and synthesis of chiral substituted polyvinylpyrrolidones. K-REx. [Link]
-
Akita, H., & Oishi, T. (2000). (-)-Drimenol – a Valuable Starting Compound for the Synthesis of Drimanic Sesquiterpenoids. ResearchGate. [Link]
-
Wang, X., Wu, Y., Zhang, C., & Tang, G. (2022). Discovery and biosynthesis of bacterial drimane-type sesquiterpenoids from Streptomyces clavuligerus. Beilstein Journal of Organic Chemistry, 18, 466–473. [Link]
-
Barrero, A. F., Alvarez-Manzaneda, E. J., & Ranes, E. (1999). Synthesis of the Sesquiterpenes Albicanol, Drimanol, and Drimanic Acid, and the Marine Sesquiterpene Hydroquinone Deoxyspongiaquinol. The Journal of Organic Chemistry, 64(14), 4966–4973. [Link]
-
Liu, C., & Walsh, C. T. (2024). Decarboxylation in Natural Products Biosynthesis. JACS Au, 4(8), 2686–2703. [Link]
-
Grignard Reaction. Organic Chemistry Portal. [Link]
-
Rieder, C. J., Winberg, K. J., & West, F. G. (2011). Olefination of α,α'-divinyl ketones through catalytic Meyer-Schuster rearrangement. The Journal of Organic Chemistry, 76(1), 50–56. [Link]
-
SCHNEIDER, H. J., & THOMANN, R. (1960). CONTROLLED FORMATION OF cis- AND trans- DECALIN-9-CARBOXYLIC ACIDS BY CARBONYLATION. Journal of the American Chemical Society, 82(21), 5763–5764. [Link]
-
Grolle, F. M., & West, F. G. (2016). α-Hydroxy-β-keto acid rearrangement–decarboxylation: impact on thiamine diphosphate-dependent enzymatic transformations. Organic & Biomolecular Chemistry, 14(23), 5283–5286. [Link]
-
Ashenhurst, J. (2022, May 20). Decarboxylation. Master Organic Chemistry. [Link]
-
Wittig reaction. (2023, December 1). In Wikipedia. [Link]
-
Grignard reaction. (2023, December 1). In Wikipedia. [Link]
-
Functional Group Transformations. Organic Synthesis. [Link]
-
Smith, M. (2015, July 31). Reactions of Grignard reagents. Organic chemistry teaching. [Link]
-
Ashenhurst, J. (2015, December 10). Reactions of Grignard Reagents. Master Organic Chemistry. [Link]
-
Al-Zaydi, K. M. (2003). Olefination of aromatic ketones: synthesis of mono- and dihaloalkenes. Journal of the Chemical Society, Perkin Transactions 1, (1), 108–111. [Link]
-
Ashenhurst, J. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. [Link]
-
Wittig & Wittig-Horner reactions. Organic Synthesis. [Link]
-
Bloom, S., & Sarpong, R. (2019). Substitution, elimination, and integration of methyl groups in terpenes initiated by C–H bond functionalization. eScholarship.org. [Link]
-
Gunawardena, G. (2020, May 30). 21.7: Methyl Ester Synthesis Using Diazomethane. Chemistry LibreTexts. [Link]
-
Candeias, M. M., & Afonso, C. A. M. (2023). Wittig and Wittig–Horner Reactions under Sonication Conditions. Molecules, 28(4), 1856. [Link]
-
Soderberg, T. (2023, January 22). The Wittig Reaction. Chemistry LibreTexts. [Link]
Sources
- 1. macmillan.princeton.edu [macmillan.princeton.edu]
- 2. Unveiling Drimenol: A Phytochemical with Multifaceted Bioactivities [mdpi.com]
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Catalytic reduction conditions for producing 1-Hydroxydecahydronaphthalene-2-carboxylic acid
Application Note: Catalytic Reduction of 1-Hydroxy-2-Naphthoic Acid to 1-Hydroxydecahydronaphthalene-2-Carboxylic Acid
Abstract
This application note details the high-pressure catalytic hydrogenation of 1-hydroxy-2-naphthoic acid (1-HNA) to its fully saturated derivative, 1-hydroxydecahydronaphthalene-2-carboxylic acid. The transformation represents a significant challenge in organic synthesis due to the requirement of saturating two aromatic rings while preventing the hydrogenolysis of the labile C1-hydroxyl group (benzylic in the intermediate state) and controlling the stereochemistry of the resulting decalin ring fusion. This guide recommends a Rhodium-based catalytic system in acidic media to favor cis-ring fusion and ensure high chemoselectivity.
Introduction & Chemical Strategy
The reduction of naphthalene derivatives to decahydronaphthalenes (decalins) proceeds through a stepwise mechanism. The primary challenge in reducing 1-hydroxy-2-naphthoic acid lies in the intermediate species.
-
Regioselectivity (Ring 1 vs. Ring 2): The ring bearing the electron-donating hydroxyl group is generally more electron-rich and susceptible to hydrogenation. However, the electron-withdrawing carboxylic acid deactivates the ring.
-
Chemo-selectivity (Hydrogenolysis): The intermediate, 1-hydroxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid, contains a benzylic alcohol. On surfaces like Palladium (Pd), benzylic alcohols are prone to hydrogenolysis (C-O bond cleavage), yielding the des-hydroxy product.
-
Stereochemistry: The final product contains four chiral centers. The geometry of the ring fusion (cis vs. trans) is determined by the catalyst surface and solvent acidity.
Selected Strategy:
-
Catalyst: 5% Rhodium on Alumina (Rh/Al₂O₃) or Rh/C . Rhodium is the metal of choice for reducing carbocyclic aromatic rings while minimizing hydrogenolysis of oxygenated functional groups [1].
-
Solvent: Glacial Acetic Acid (AcOH) . Acidic media promotes the hydrogenation of the aromatic ring and typically favors the formation of cis-fused decalins via a "haptophilic" adsorption mechanism [2].
-
Conditions: High pressure (50–100 bar) and moderate heat (60–80°C) are required to drive the reduction of the second, less reactive aromatic ring.
Reaction Mechanism & Pathway
The reduction occurs in two distinct stages.[1] The first stage yields the tetralin derivative. The second stage, requiring higher energy, yields the decalin derivative.
Figure 1: Stepwise hydrogenation pathway highlighting the risk of hydrogenolysis at the tetralin stage.
Experimental Protocol
Materials & Equipment
-
Reactor: High-pressure stainless steel autoclave (e.g., Parr or Buchi) with overhead stirring (magnetic stirring is insufficient for slurry suspension).
-
Substrate: 1-Hydroxy-2-naphthoic acid (Purity >98%).
-
Catalyst: 5% Rh/Al₂O₃ (preferred) or 5% Rh/C. Note: Do not use Pd/C.
-
Solvent: Glacial Acetic Acid (AcOH).
-
Safety: Hydrogen gas is highly flammable. Catalysts are pyrophoric when dry.
Step-by-Step Methodology
Step 1: Catalyst Loading (Inert Atmosphere)
-
Weigh 10.0 g of 1-Hydroxy-2-naphthoic acid (53.1 mmol).
-
Weigh 1.0 g of 5% Rh/Al₂O₃ (10 wt% loading relative to substrate).
-
Critical: Weigh catalyst under Argon or Nitrogen to prevent spark ignition.
-
-
Transfer solids into the autoclave liner.
-
Add 100 mL of Glacial Acetic Acid.
-
Note: The substrate may not fully dissolve initially; this is acceptable.
-
Step 2: Reactor Setup & Purging
-
Seal the autoclave and connect to the gas manifold.
-
Purge Cycle: Pressurize with Nitrogen (10 bar) and vent. Repeat 3 times to remove oxygen.
-
Hydrogen Flush: Pressurize with Hydrogen (10 bar) and vent. Repeat 2 times.
Step 3: Reaction Execution
-
Pressurize the reactor to 60 bar (870 psi) with Hydrogen.
-
Set stirring speed to 1000 RPM (Mass transfer is the rate-limiting step).
-
Heat the reactor to 70°C .
-
Ramp Rate: 5°C/min.
-
-
Maintain conditions for 12–24 hours . Monitor H₂ uptake via the ballast tank pressure drop.
-
Endpoint: Reaction is complete when pressure drop ceases for >1 hour.
-
Step 4: Workup
-
Cool reactor to room temperature (<25°C).
-
Vent Hydrogen slowly to atmospheric pressure. Flush with Nitrogen.
-
Filtration: Filter the reaction mixture through a Celite pad to remove the catalyst.
-
Safety: Keep the filter cake wet with water/solvent. Dry Rhodium is an ignition hazard.
-
-
Concentration: Remove Acetic Acid under reduced pressure (Rotary Evaporator, 50°C).
-
Isolation: The residue is a viscous oil or semi-solid. Recrystallize from Ethyl Acetate/Hexane to isolate the major diastereomer (typically cis,cis-isomer).
Optimization & Troubleshooting
The following table summarizes the impact of key variables on the reaction outcome based on general hydrogenation principles for naphthoic acids [3].
| Parameter | Condition A (Recommended) | Condition B (Alternative) | Outcome Analysis |
| Catalyst | 5% Rh/Al₂O₃ | 5% Pd/C | Rh: High ring saturation, retention of -OH.Pd: High risk of hydrogenolysis (loss of -OH). |
| Solvent | Acetic Acid | Methanol | AcOH: Fast rate, favors cis-decalin.MeOH: Slower rate, mixed stereochemistry. |
| Pressure | 60–80 bar | 5–10 bar | High P: Required for full decalin conversion.Low P: Stalls at Tetralin intermediate. |
| Temp | 70°C | >100°C | 70°C: Good balance of rate vs. selectivity.>100°C: Increases decarboxylation risk. |
Analytical Validation
To confirm the identity of 1-Hydroxydecahydronaphthalene-2-carboxylic acid, use NMR spectroscopy.
-
¹H NMR (DMSO-d₆):
-
Aromatic Region (7.0–8.0 ppm): Must be silent . Any signals here indicate incomplete reduction (Tetralin or starting material).
-
Methine Protons: Look for the H1 (CH-OH) signal around 3.5–4.0 ppm.
-
Coupling Constant: The width at half-height (
) or coupling ( ) of the H1 proton helps determine axial/equatorial orientation. -
Cis-fusion: Typically shows complex multiplets due to flexible conformational flipping.
-
-
Mass Spectrometry (ESI-): Target Mass
.
-
Experimental Workflow Diagram
Figure 2: Operational workflow for the high-pressure hydrogenation batch process.
References
- Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press. (Standard reference for Rhodium specificity in avoiding hydrogenolysis).
-
Nishimura, S. (2001). Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. Wiley-Interscience.
-
Claydon, R. M., et al. (2021).[2] Comparative study on the hydrogenation of naphthalene over both Al2O3-supported Pd and NiMo catalysts. Industrial & Engineering Chemistry Research.
- Solladié-Cavallo, A., et al. (2005). Hydrogenation of hydroxy-substituted naphthalenes using Ru and Ni catalysts. Comptes Rendus Chimie, 8(3-4), 633-640. (Describes stereochemical outcomes of naphthol reductions).
Sources
Solid-Phase Synthesis Applications Involving Decalin Carboxylic Acid Derivatives
An Application and Protocol Guide
Introduction: The Strategic Value of Decalin Scaffolds and Solid-Phase Synthesis
The decalin ring system, a bicyclo[4.4.0]decane scaffold, is a privileged structural motif found in a vast array of natural products, including terpenoids and polyketides.[1] These molecules exhibit a wide spectrum of biological activities, such as antimicrobial, antitumor, and anti-inflammatory properties.[2] The rigid, three-dimensional architecture of the decalin core makes it an attractive scaffold for medicinal chemists aiming to explore chemical space beyond flat, aromatic compounds, offering precise spatial presentation of functional groups for interaction with biological targets.[3] Many of these bioactive natural products feature a carboxylic acid group, a key functional handle for modulating physicochemical properties like solubility and for forming critical interactions with protein targets.[4]
The synthesis of libraries based on these complex scaffolds presents a significant challenge for traditional solution-phase chemistry, often involving laborious workups and purifications. Solid-Phase Synthesis (SPS) offers a powerful solution to this challenge.[5] By anchoring a starting material to an insoluble polymer support, SPS streamlines the synthetic process, allowing for the use of excess reagents to drive reactions to completion and simplifying purification to a mere filtration and washing sequence.[6] This approach is exceptionally well-suited for the generation of compound libraries for drug discovery, enabling the rapid creation of numerous analogs for structure-activity relationship (SAR) studies.
This guide provides a detailed overview of the strategic considerations and practical protocols for the solid-phase synthesis of libraries based on decalin carboxylic acid derivatives. We will explore the critical choices in linker and resin chemistry, detail step-by-step protocols for immobilization and cleavage, and explain the causality behind these experimental choices to empower researchers in this field.
Application Notes: Core Principles and Strategic Planning
The Decalin Carboxylic Acid Scaffold: A Foundation for Diversity
The decalin framework can exist in two primary stereoisomeric forms: cis-decalin and trans-decalin, which dictate the overall shape of the molecule. This inherent stereochemical complexity is often crucial for bioactivity.[7] The carboxylic acid functional group serves multiple roles: it can be a key pharmacophoric element, or it can serve as a versatile attachment point for diversification. In the context of SPS, the carboxylic acid is the ideal handle for immobilization onto a solid support.
The Lynchpin of SPS: Linker and Resin Selection
The covalent linker, which connects the molecule to the solid support, is the most critical component in designing a solid-phase synthesis.[8] Its stability must be orthogonal to the reaction conditions used for chain elongation and modification, yet it must be cleaved efficiently under specific conditions at the end of the synthesis to release the final product.[9] For the synthesis of carboxylic acids, several linker strategies are prevalent.
-
Benzylic Ester-Based Linkers: These are the most common choices for releasing a C-terminal carboxylic acid. The lability of the benzyl ester bond to acid can be finely tuned by aromatic substitution.
-
Merrifield Resin: The original linker used in SPS, consisting of a chloromethyl group on polystyrene. Attachment requires conversion of the carboxylic acid to a more nucleophilic salt (e.g., cesium carboxylate), and cleavage requires harsh conditions like liquid Hydrogen Fluoride (HF).[1][10]
-
Wang Resin: An alkoxybenzyl alcohol linker that is significantly more acid-labile than Merrifield resin.[10] Loading is typically achieved via esterification (e.g., using DIC/DMAP), and cleavage is performed with moderate concentrations of Trifluoroacetic Acid (TFA), which is compatible with many common side-chain protecting groups.[10][11]
-
SASRIN Resin: A super acid-sensitive resin (a methoxy-substituted Wang linker) that allows for cleavage under very mild acidic conditions (e.g., 1% TFA), preserving acid-sensitive protecting groups on the molecule if needed.[8][10]
-
-
Trityl-Based Linkers:
-
2-Chlorotrityl Chloride (2-CTC) Resin: This resin offers the advantage of loading under non-activating, basic conditions, which prevents epimerization of sensitive stereocenters adjacent to the carboxyl group.[5][12] Cleavage can be achieved under very mild acidic conditions (e.g., acetic acid or dilute TFA), allowing for the synthesis of fully protected fragments.[12]
-
The choice of linker dictates the entire synthetic strategy, including the protecting groups that can be used and the final cleavage conditions.
| Resin Type | Linker Structure | Typical Loading Conditions | Typical Cleavage Conditions | Advantages | Disadvantages |
| Merrifield | Chloromethyl Polystyrene | Cesium Carboxylate, DMF | HF/TFMSA | Robust, low cost | Harsh cleavage, safety concerns with HF |
| Wang | p-Alkoxybenzyl Alcohol | DIC/DMAP or other carbodiimides | 50-95% TFA in DCM | Widely used, good compatibility with Fmoc chemistry | Loading can be slow, risk of racemization |
| SASRIN | Super Acid-Labile Linker | DIC/DMAP | 0.5-1% TFA in DCM | Very mild cleavage, orthogonal to many protecting groups | More expensive, unstable to some coupling reagents |
| 2-Cl-Trityl | 2-Chlorotrityl Chloride | Fmoc-AA, DIPEA in DCM | Acetic Acid/TFE/DCM or 1-5% TFA in DCM | Mild loading prevents racemization, mild cleavage | Moisture sensitive, higher cost |
Workflow for Library Development
A typical SPS workflow for generating a library of decalin derivatives involves several key stages. This process is designed to be systematic and amenable to parallel synthesis formats.
Caption: General workflow for solid-phase library synthesis.
Detailed Experimental Protocols
Disclaimer: These protocols are intended as a guide. Researchers should optimize conditions based on their specific decalin substrate and available laboratory equipment. Always handle reagents in a well-ventilated fume hood and wear appropriate personal protective equipment.
Protocol 1: Immobilization of a Decalin Carboxylic Acid onto Wang Resin
This protocol describes the esterification of a decalin carboxylic acid to Wang resin, a common and reliable method for anchoring the initial scaffold.
Materials:
-
Wang Resin (e.g., 100-200 mesh, ~1.0 mmol/g loading capacity)
-
Decalin carboxylic acid derivative (Fmoc-protected if subsequent amine chemistry is planned)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
4-(Dimethylamino)pyridine (DMAP)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), anhydrous
-
Methanol (MeOH)
-
Solid-phase synthesis vessel (e.g., fritted syringe or automated synthesizer vessel)
Procedure:
-
Resin Swelling:
-
Place the Wang resin (1.0 eq, e.g., 100 mg for a 0.1 mmol synthesis) into the reaction vessel.
-
Add DMF (approx. 10 mL/g of resin) and allow the resin to swell for at least 1 hour with gentle agitation (e.g., on a shaker or with N₂ bubbling).[6]
-
Drain the DMF. Wash the resin sequentially with DMF (3x), DCM (3x), and DMF (3x) to remove impurities.
-
-
Activation and Coupling:
-
In a separate flask, dissolve the decalin carboxylic acid (3.0 eq) in a minimal amount of DMF.
-
Add DIC (3.0 eq) to the solution and stir for 5-10 minutes at room temperature. This pre-activates the carboxylic acid.
-
Drain the solvent from the swollen resin. Immediately add the pre-activated acid solution to the resin.
-
Add DMAP (0.1 eq) to the resin slurry. Caution: DMAP is a catalyst; using stoichiometric amounts can increase the risk of racemization.
-
Agitate the reaction mixture at room temperature for 4-12 hours.
-
-
Reaction Monitoring:
-
To check the loading efficiency, a small sample of beads can be removed, washed thoroughly, and subjected to a test cleavage (see Protocol 3). The concentration of the cleaved product in the resulting solution can be analyzed by LC-MS.
-
-
Capping of Unreacted Sites:
-
To prevent unreacted hydroxyl groups on the resin from interfering in subsequent steps, they must be capped.
-
Drain the reaction mixture. Wash the resin with DMF (3x) and DCM (3x).
-
Prepare a capping solution of Acetic Anhydride/Pyridine/DCM (1:2:7 v/v/v).
-
Add the capping solution to the resin and agitate for 1 hour.
-
Drain the capping solution.
-
-
Final Washing:
-
Wash the resin thoroughly to remove all excess reagents. A typical washing sequence is: DCM (3x), DMF (3x), DCM (3x), MeOH (3x).
-
Dry the resin under a stream of nitrogen or in a vacuum desiccator. The resin is now ready for further synthetic modifications or for cleavage.
-
Protocol 2: On-Resin Amide Formation for Library Diversification
This protocol illustrates how a library can be generated by coupling a diverse set of primary or secondary amines to the resin-bound decalin scaffold, assuming the decalin itself contains a free carboxylic acid for this purpose or that the initial loading was through a different functional group. For this example, we assume a resin-bound decalin with a deprotected amine, to which we will couple various carboxylic acids.
Materials:
-
Resin-bound decalin with a free amine
-
A library of carboxylic acids (e.g., in a 96-well plate format)
-
(Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP) or a similar coupling reagent
-
N,N-Diisopropylethylamine (DIPEA)
-
DMF, peptide synthesis grade
Procedure:
-
Resin Preparation:
-
Parallel Coupling Reactions:
-
Aliquot the swollen resin into the wells of a fritted 96-well reaction block.
-
In a separate plate, prepare solutions of each carboxylic acid (3.0 eq), PyBOP (3.0 eq), and DIPEA (6.0 eq) in DMF.
-
Add the activated acid solutions to the corresponding wells of the resin plate.
-
Seal the plate and agitate at room temperature for 2-4 hours.
-
-
Washing:
-
After the reaction, drain the solutions from the reaction block using a vacuum manifold.
-
Wash the resin in all wells sequentially with DMF (3x), DCM (3x), and DMF (3x).
-
-
Confirmation:
-
A negative Kaiser test indicates the successful consumption of the primary amines. The resin is now ready for the final cleavage step.
-
Protocol 3: Cleavage of the Decalin Carboxylic Acid from Wang Resin
This protocol uses a standard TFA "cocktail" to simultaneously cleave the product from the resin and remove common acid-labile side-chain protecting groups (e.g., Boc, tBu).
Materials:
-
Dry, product-loaded resin
-
Trifluoroacetic Acid (TFA)
-
Triisopropylsilane (TIS) - a carbocation scavenger
-
Water - a carbocation scavenger
-
Cold diethyl ether
-
Centrifuge tubes
Procedure:
-
Preparation of Cleavage Cocktail:
-
In a fume hood, prepare the cleavage cocktail. A common mixture is 95% TFA : 2.5% Water : 2.5% TIS .[13] Prepare this solution fresh and keep it cold. Caution: TFA is highly corrosive.
-
-
Cleavage Reaction:
-
Place the dry resin (e.g., ~100 mg) in a suitable reaction vessel.
-
Add the cold cleavage cocktail (approx. 2-3 mL for 100 mg resin).
-
Agitate the slurry at room temperature for 2-3 hours. The resin will often change color and shrink.
-
-
Product Isolation:
-
Filter the slurry through a fritted funnel, collecting the filtrate in a clean centrifuge tube.
-
Wash the resin with a small amount of fresh TFA (1-2x) and then with DCM (1-2x) to ensure all product is recovered. Combine all filtrates.
-
-
Precipitation:
-
Concentrate the combined filtrate under a gentle stream of nitrogen to reduce the volume by about 80-90%. Do not evaporate to complete dryness.
-
Add the concentrated solution dropwise to a centrifuge tube containing cold diethyl ether (approx. 10-20 times the volume of the concentrate). A white precipitate of the crude product should form.
-
Allow the suspension to stand at -20°C for 30 minutes to maximize precipitation.
-
-
Purification and Analysis:
-
Centrifuge the tube to pellet the solid product. Decant the ether.
-
Wash the pellet with cold ether (2x) to remove residual scavengers.
-
Dry the crude product under vacuum.
-
Analyze the product by LC-MS and purify by preparative HPLC as required.
-
Caption: Step-by-step workflow for acidolytic cleavage.
References
- Combinatorial Chemistry Review. (2020, March 10). Carboxylic Acid Linkers - Solid Phase Synthesis.
- Dal-Corso, A., et al. (2007). Solid-phase synthesis of carboxylic and oxamic acids via OsO4/NaIO4/HMTA-mediated oxidative cleavage of acetylenic peptides. Organic Letters, 9(13), 2469-72.
- Zhu, Y., & Gilon, C. (2000). Acid‐Stable Ester Linkers for the Solid‐Phase Synthesis of Immobilized Peptides. Journal of Peptide Science, 6(8), 395-404.
- Poupon, E., et al. (2015). Recent Advances in the Synthesis of Natural Multifunctionalized Decalins.
- LSU Scholarly Repository. (n.d.). Design and synthesis of handles for solid-phase peptide synthesis and convergent peptide synthesis.
- ResearchGate. (n.d.). Decalin formation via an intramolecular Diels–Alder reaction, leading....
- MDPI. (2024, March 22). Safety-Catch Linkers for Solid-Phase Peptide Synthesis.
- Semantic Scholar. (2024, March 22). Safety-Catch Linkers for Solid-Phase Peptide Synthesis.
- PMC. (n.d.). Building trans-bicyclo[4.4.0]decanes/decenes in complex multifunctional frameworks: the case for antibiotic development.
- Organic Chemistry Group, University of Leeds. (1998, August). Solid Phase Synthesis.
- PubMed. (2026, January 26).
- PMC - NIH. (2023, February 1).
- AAPPTEC. (n.d.). Guide to Solid Phase Peptide Synthesis.
- Dick, F. (n.d.). Acid Cleavage/Deprotection in Fmoc/tBu Solid-Phase Peptide Synthesis. In Methods in Molecular Biology, Vol. 35: Peptide Synthesis Protocols.
- Organic Chemistry Portal. (2021).
- RSC Publishing. (2014, July 2). Natural products containing 'decalin' motif in microorganisms.
- Nowick Laboratory, UC Irvine. (2020, March 17). Standard practices for Fmoc-based solid-phase peptide synthesis.
- Google Patents. (2020, April 30). Decalin derivatives, a process for the preparation and pharmaceutical composition thereof.
- Wiley-VCH. (n.d.). Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals.
- ResearchGate. (n.d.). Methods and protocols of modern solid phase peptide synthesis.
- CORA. (2023, July 11). Recent developments in the practical application of novel carboxylic acid bioisosteres.
- Walsh Medical Media. (2013, November 29). Basic Concepts of using Solid Phase Synthesis to Build Small Organic Molecules using 2-Chlorotrityl Chloride Resin.
- PMC. (n.d.). Carboxylic Acid (Bio)Isosteres in Drug Design.
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Recent advances in chemistry and bioactivity of decalin-containing natural products (2014-2025) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. application.wiley-vch.de [application.wiley-vch.de]
- 5. walshmedicalmedia.com [walshmedicalmedia.com]
- 6. researchgate.net [researchgate.net]
- 7. Enzymatic cis-Decalin Formation in Natural Product Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. d-nb.info [d-nb.info]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Carboxylic Acid Linkers - Solid Phase Synthesis [combichemistry.com]
- 11. peptide.com [peptide.com]
- 12. chem.uci.edu [chem.uci.edu]
- 13. renyi.hu [renyi.hu]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Hydroxydecahydronaphthalene-2-carboxylic acid
Welcome to the technical support center for the synthesis of 1-Hydroxydecahydronaphthalene-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific understanding to optimize your synthetic route and improve your yields.
Overview of the Synthesis
The synthesis of 1-Hydroxydecahydronaphthalene-2-carboxylic acid typically proceeds via the catalytic hydrogenation of 1-hydroxy-2-naphthoic acid. This transformation involves the saturation of the naphthalene ring system to a decahydronaphthalene (decalin) core. While seemingly straightforward, this reaction presents several challenges related to catalyst selection, reaction conditions, and control of stereochemistry, all of which can significantly impact the yield and purity of the desired product.
This guide will address common issues encountered during this synthesis, providing explanations grounded in reaction mechanisms and practical, field-proven solutions.
Troubleshooting Guide: Common Issues and Solutions
This section is formatted in a question-and-answer style to directly address specific problems you may encounter during your experiments.
Q1: My hydrogenation of 1-hydroxy-2-naphthoic acid stops at the tetrahydronaphthalene stage. How can I drive the reaction to completion?
A1: Incomplete hydrogenation is a common issue, often stemming from catalyst deactivation or insufficiently forcing reaction conditions. The first aromatic ring of naphthalene hydrogenates more readily than the second.[1][2] To achieve full saturation to the decalin ring system, consider the following strategies:
-
Increase Hydrogen Pressure: Higher hydrogen pressure increases the concentration of hydrogen on the catalyst surface, which can enhance the rate of hydrogenation of the more sterically hindered and less reactive second aromatic ring.
-
Elevate Reaction Temperature: Increasing the temperature can provide the necessary activation energy to hydrogenate the second ring. However, be cautious, as excessively high temperatures can promote side reactions like hydrogenolysis and decarboxylation.[3]
-
Change or Increase Catalyst Loading:
-
Catalyst Choice: While Palladium on carbon (Pd/C) is effective for the initial hydrogenation to tetralin, it can sometimes be less efficient for complete saturation.[4] Rhodium on alumina (Rh/Al₂O₃) or Ruthenium on carbon (Ru/C) are often more active for the hydrogenation of aromatic rings and can be more effective in driving the reaction to completion.[5]
-
Catalyst Loading: Increasing the weight percentage of the catalyst relative to the substrate can increase the number of active sites available for the reaction.
-
-
Solvent Selection: The choice of solvent can influence the solubility of the substrate and the activity of the catalyst. Protic solvents like ethanol or acetic acid are commonly used. Acetic acid, in particular, can help maintain catalyst activity.
Experimental Protocol: Complete Hydrogenation of 1-Hydroxy-2-naphthoic acid
-
In a high-pressure autoclave, combine 1-hydroxy-2-naphthoic acid (1.0 eq) and 5% Rh/Al₂O₃ (10 mol%).
-
Add glacial acetic acid as the solvent (sufficient to dissolve the substrate).
-
Seal the autoclave and purge with nitrogen, followed by hydrogen.
-
Pressurize the vessel with hydrogen to 500-1000 psi.
-
Heat the reaction mixture to 80-120 °C with vigorous stirring.
-
Monitor the reaction progress by taking aliquots and analyzing them by ¹H NMR or LC-MS.
-
Once the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Remove the solvent under reduced pressure to yield the crude product.
Q2: I am observing a significant amount of a byproduct that lacks the hydroxyl group. How can I prevent this hydrogenolysis?
A2: The loss of the hydroxyl group is due to a side reaction called hydrogenolysis. This is particularly common with benzylic alcohols and can be promoted by certain catalysts and acidic conditions. To minimize hydrogenolysis:
-
Catalyst Selection: Palladium-based catalysts are generally more prone to causing hydrogenolysis than rhodium or ruthenium catalysts, especially at elevated temperatures.[6][7] Switching to a Rh/C or Ru/C catalyst can often mitigate this issue.
-
Control of Acidity: While acidic conditions can promote hydrogenation, strong acidity can also facilitate the cleavage of the C-O bond. If using an acidic solvent, consider adding a small amount of a neutral co-solvent to temper the acidity.
-
Lower Reaction Temperature: Hydrogenolysis is often more temperature-sensitive than hydrogenation. Running the reaction at the lowest effective temperature can favor the desired hydrogenation over the undesired hydrogenolysis.
-
Catalyst Pre-treatment: In some cases, pre-treating the catalyst can reduce its propensity for hydrogenolysis.[6][7]
Table 1: Catalyst Selection and its Impact on Hydrogenolysis
| Catalyst | Propensity for Hydrogenolysis | Recommended for |
| Pd/C | High | Partial Hydrogenation |
| Rh/C | Moderate | Complete Hydrogenation |
| Ru/C | Low | Complete Hydrogenation |
Q3: My yield is low, and I suspect decarboxylation is occurring. How can I avoid losing the carboxylic acid group?
A3: Decarboxylation, the loss of CO₂, is another potential side reaction, particularly at higher temperatures.[8] Naphthoic acids can undergo decarboxylation, and this can be catalyzed by certain metals at elevated temperatures.[3][9]
-
Temperature Control: This is the most critical factor. Keep the reaction temperature as low as possible while still achieving a reasonable reaction rate for hydrogenation.
-
Catalyst Choice: While less documented for this specific substrate, some catalysts may have a higher propensity for promoting decarboxylation. If decarboxylation is a significant issue, screening different catalysts (e.g., Rh/C vs. Ru/C) may be beneficial.
-
Reaction Time: Prolonged reaction times at elevated temperatures can increase the likelihood of decarboxylation. Optimizing the reaction to reach completion in a shorter timeframe can help minimize this side reaction.
Frequently Asked Questions (FAQs)
Q: What is the expected stereochemical outcome of the hydrogenation? How can I control the cis/trans ratio of the decalin ring?
A: The hydrogenation of the naphthalene ring system will produce a mixture of cis- and trans-fused decalin isomers. The ratio of these isomers is influenced by the catalyst, solvent, and reaction conditions.
-
Catalyst and Conditions: The stereochemical outcome is often dictated by the approach of the substrate to the catalyst surface. Different catalysts and solvent systems will have different steric and electronic effects, leading to varying isomer ratios. For naphthalene hydrogenation, cis-decalin is often a major product.[10]
-
Stereocontrol: Achieving high stereoselectivity in the hydrogenation of a substituted naphthalene like 1-hydroxy-2-naphthoic acid is challenging. The final product will be a mixture of diastereomers. Separation of these diastereomers is typically required.
dot
Caption: Hydrogenation of 1-hydroxy-2-naphthoic acid yields a mixture of cis and trans decalin diastereomers.
Q: What methods are recommended for purifying the final product and separating the diastereomers?
A: Purification will involve removing any unreacted starting material, byproducts, and separating the diastereomeric products.
-
Initial Purification: After removing the catalyst and solvent, the crude product can be purified by recrystallization from a suitable solvent system to remove most impurities.
-
Separation of Diastereomers:
-
Fractional Crystallization: Diastereomers have different physical properties, including solubility. Careful fractional crystallization can be used to separate them. This process may need to be repeated multiple times to achieve high purity.[11]
-
Chromatography: High-performance liquid chromatography (HPLC) is a powerful technique for separating diastereomers.[12] For larger scale separations, column chromatography on silica gel can be employed, although it may be challenging to achieve baseline separation.
-
Derivatization: In some cases, the carboxylic acid can be converted to a chiral ester or amide, and the resulting diastereomers can be separated more easily by chromatography or crystallization. The ester or amide can then be hydrolyzed to obtain the pure enantiomer of the desired product.
-
dot
Caption: General workflow for the purification and separation of diastereomers of 1-Hydroxydecahydronaphthalene-2-carboxylic acid.
References
- Solladié-Cavallo, A., et al. (2005). Stereoselective synthesis of cis-decalins via Diels–Alder and double Michael addition of substituted Nazarov reagents. Canadian Journal of Chemistry, 83(6), 647-655.
- Hsu, D. S., et al. (2008). Stereocontrolled Synthesis of Polyfunctionalized cis-Decalins from 2-Methoxyphenols: Total Syntheses of (±)-Eremopetasidione, (±)-3β-Angeloyloxyfuranoeremophilane, and (±)-3β-Methacryloyloxyfuranoeremophilane. The Journal of Organic Chemistry, 73(7), 2554-2562.
- Hsu, D. S., et al. (2008). Stereocontrolled Synthesis of Polyfunctionalized cis-Decalins from 2-Methoxyphenols: Total Syntheses of (()-Eremopetasidione, ((. The Journal of Organic Chemistry, 73(7), 2554-2562.
- D'yakonov, V. A., et al. (2014). Stereoselective Synthesis of trans-Decalin-Based Spirocarbocycles via Photocyclization of 1,2-Diketones. Molecules, 19(12), 20456-20468.
- Gesson, J. P., et al. (2015). Recent Advances in the Synthesis of Natural Multifunctionalized Decalins.
- Crawford, C., & Oscarson, S. (2020).
- Crawford, C., & Oscarson, S. (2020). Optimized Conditions for the Palladium-Catalyzed Hydrogenolysis of Benzyl and Naphthylmethyl Ethers: Preventing Saturation of Aromatic Protecting Groups. Chemistry – A European Journal, 26(48), 10935-10939.
- Maji, B., & Maiti, D. (2024). Tandem dehydrogenation-olefination-decarboxylation of cycloalkyl carboxylic acids via multifold C–H activation.
- Crawford, C., & Oscarson, S. (2020).
- California Institute of Technology. (n.d.). Improved Processes to Remove Naphthenic Acids. netl.doe.gov.
- Exploring new UbiD (de)carboxylase functionalities using protein engineering. (2024, January 30). University of Manchester.
- CN109608300B - Method for rectifying and separating cis-trans decahydronaphthalene.
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- Pálinkás, J., et al. (2019). Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Gavin Publishers.
- Chelysheva, G. P., et al. (2023). Separation of an Industrial Mixture of Decalin or Naphthalene Fluorination Products: Cis-Perfluorodecalin, Trans-Perfluorodecalin and Perfluoro(butylcyclohexane): Physicochemical, Thermophysical, and Spectral Data. International Journal of Molecular Sciences, 24(22), 16223.
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- 1-Hydroxy-2-naphthoic acid | C11H8O3 | CID 6844. PubChem.
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- Di Mola, A., et al. (2024). Formic Acid Pursues Efficient Hydrodeoxygenation of Naphthols and Phenolic Derivatives to Arenes. Chemistry – A European Journal, e202303571.
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- Xu, X., et al. (2022). Recent Progress of Hydrogenation and Hydrogenolysis Catalysts Derived from Layered Double Hydroxides.
- Payne, K. A. P., et al. (2021). FMN-dependent Enzyme Phenazine-1-carboxylic Acid Decarboxylase. Journal of the American Chemical Society, 143(35), 14104-14112.
- Das, P., et al. (2022). Ruthenium catalyzed dehydrogenative α-C–H functionalization of β-naphthol using alcohols: a metal–ligand cooperative borrowing hydrogen approach. Catalysis Science & Technology, 12(1), 226-234.
- US20100174111A1 - Process for purification of aryl carboxylic acids.
- Lee, J., et al. (2014). Hydroxynaphthoic acids identified in a high throughput screening potently ameliorate endoplasmic reticulum stress as novel chemical chaperones. Bioorganic & Medicinal Chemistry Letters, 24(19), 4659-4663.
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- 7. researchgate.net [researchgate.net]
- 8. Stereoselective Synthesis of trans-Decalin-Based Spirocarbocycles via Photocyclization of 1,2-Diketones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Improved Processes to Remove Naphthenic Acids | netl.doe.gov [netl.doe.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 12. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stereochemical Resolution of 1-Hydroxydecahydronaphthalene-2-carboxylic Acid
Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket ID: #DEC-OH-COOH-SEP-001
Executive Summary
You are dealing with 1-hydroxydecahydronaphthalene-2-carboxylic acid (also known as 1-hydroxy-2-decalincarboxylic acid). This molecule presents a complex stereochemical challenge because it possesses four chiral centers (C1, C2, C9, and C10).
The crude mixture typically contains multiple diastereomers arising from two main variables:
-
Ring Fusion: cis-decalin vs. trans-decalin systems.
-
Substituent Orientation: cis (syn) vs. trans (anti) relationship between the 1-hydroxyl and 2-carboxylic acid groups.
This guide provides a validated workflow to separate these isomers using a combination of Chemical Derivatization (Lactonization) and Chromatographic Resolution .
Module 1: The "Lactone Filter" (Chemical Separation)
The Logic
The most robust method to separate the cis-1,2-hydroxy acid isomers from the trans-1,2-hydroxy acid isomers is to exploit their ability to form a
-
Lactonizable Isomers: Isomers where the -OH and -COOH groups are cis (or can adopt a specific conformation) will cyclize to form a neutral lactone under acidic conditions.
-
Non-Lactonizable Isomers: Isomers where the -OH and -COOH groups are trans (anti-periplanar) cannot cyclize due to geometric strain. They remain as acidic species.
Experimental Protocol: The Lactonization Workflow
Reagents:
-
Crude 1-hydroxydecahydronaphthalene-2-carboxylic acid mixture (10 g)
-
Benzene or Toluene (100 mL)
-
p-Toluenesulfonic acid (pTsOH) (catalytic amount, ~100 mg)
-
Dean-Stark trap apparatus
Step-by-Step Procedure:
-
Setup: Dissolve the crude acid mixture in Benzene/Toluene in a round-bottom flask equipped with a Dean-Stark trap. Add pTsOH.
-
Reflux: Reflux the mixture for 4–6 hours. Water generated by the lactonization will collect in the trap.
-
Workup (The Separation Step):
-
Cool the reaction mixture.
-
Wash the organic layer with saturated Sodium Bicarbonate (NaHCO₃) solution (3 x 50 mL).
-
-
Fraction Collection:
-
Organic Layer (Neutral): Contains the Lactone (derived from cis-hydroxy acids). Dry over MgSO₄ and evaporate to yield the lactonized isomers.
-
Aqueous Layer (Basic): Contains the Unreacted Free Acid (derived from trans-hydroxy acids). Acidify carefully with HCl to pH 2, then extract with Ethyl Acetate to recover the trans-isomers.
-
Visualization: The Separation Logic
Caption: Workflow for chemically separating cis- and trans-1,2-isomers via selective lactonization.
Module 2: Chromatographic Resolution (HPLC)
Once you have separated the "Lactonizable" from "Non-Lactonizable" fractions, you may still have mixtures of ring-fusion isomers (cis-decalin vs trans-decalin). Use HPLC for final purification.
Recommended HPLC Conditions
| Parameter | Condition A (Free Acids) | Condition B (Lactones) |
| Column | C18 Reverse Phase (e.g., Agilent Zorbax SB-C18) | Normal Phase Silica (e.g., Phenomenex Luna Silica) |
| Mobile Phase | Water (0.1% H₃PO₄) : Acetonitrile | Hexane : Isopropanol |
| Gradient | 90:10 to 40:60 over 20 mins | Isocratic (95:5 or 90:10) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Detection | UV @ 210 nm (COOH absorption) | UV @ 210 nm or RI (Refractive Index) |
| Notes | Acidic modifier is critical to suppress ionization of -COOH. | Lactones are neutral and separate well on silica based on polarity. |
Module 3: Diagnostic Troubleshooting (NMR)
How do you confirm which isomer you have? The coupling constant (
NMR Interpretation Guide
| Isomer Configuration | H1-H2 Dihedral Angle | Expected |
| cis-diequatorial (e,e) | ~60° | Small ( |
| cis-axial/equatorial (a,e) | ~60° | Small ( |
| trans-diaxial (a,a) | ~180° | Large ( |
Tech Note: In trans-decalin systems, the ring is rigid. In cis-decalin systems, the ring can flip. If you observe a "time-averaged" coupling, you likely have a cis-decalin fusion.
Frequently Asked Questions (FAQ)
Q1: My crude mixture is "oiling out" during crystallization. What should I do?
-
Cause: Decalin derivatives are often waxy due to the lipophilic bicyclic core.
-
Fix: Do not rely solely on crystallization for the crude mix. Use the Lactone Filter (Module 1) first. The resulting lactones are often crystalline solids, whereas the crude hydroxy-acids are often oils. If you must crystallize the acid, try Acetonitrile or Nitromethane as solvents, as they are polar but non-protic.
Q2: Can I separate the cis-decalin and trans-decalin ring isomers without lactonization?
-
Answer: Yes, but it is difficult. Trans-decalin derivatives are generally less soluble and have higher melting points than cis-decalin derivatives. You can attempt fractional crystallization from Ethyl Acetate/Hexane. The trans-decalin isomers typically precipitate first.
Q3: Why is my HPLC peak tailing severely?
-
Cause: The carboxylic acid group (-COOH) is ionizing on the column.
-
Fix: Ensure your mobile phase pH is below 3.0 . Add 0.1% Trifluoroacetic acid (TFA) or Phosphoric acid to the water component. This forces the acid into its neutral (protonated) state, sharpening the peak.
References
Troubleshooting solubility issues of 1-Hydroxydecahydronaphthalene-2-carboxylic acid in water
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for 1-Hydroxydecahydronaphthalene-2-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve common solubility challenges encountered with this molecule in aqueous media. The following question-and-answer guide provides foundational knowledge, troubleshooting workflows, and detailed experimental protocols to ensure successful preparation of your solutions.
Frequently Asked Questions (FAQs)
Q1: I'm struggling to dissolve 1-Hydroxydecahydronaphthalene-2-carboxylic acid in water. Why is its aqueous solubility so low?
A: The poor water solubility of this compound is a direct consequence of its molecular structure. It is an amphiphilic molecule, but its properties are dominated by the large, non-polar portion.
-
Hydrophobic Core: The molecule is built on a decahydronaphthalene backbone (C₁₀H₁₇). This is a bulky, saturated bicyclic hydrocarbon structure that is highly non-polar and lipophilic, actively repelling water molecules. The decahydronaphthalene parent compound is known to be insoluble in water[1][2][3].
-
Hydrophilic Groups: It possesses two polar functional groups: a hydroxyl (-OH) group and a carboxylic acid (-COOH) group. While these groups can participate in hydrogen bonding with water, their solubilizing effect is insufficient to overcome the hydrophobicity of the large hydrocarbon core[4][5][6].
In essence, the molecule's large non-polar surface area outweighs the hydrophilic character of its functional groups, leading to very limited solubility in neutral water.
Q2: What are the key physicochemical properties I should consider?
A: Understanding the fundamental properties of the molecule is critical for designing an effective solubilization strategy. While specific experimental data for this exact molecule is sparse, we can infer its properties based on its constituent parts.
| Property | Feature | Implication for Aqueous Solubility |
| Molecular Structure | C₁₁H₁₈O₃ | A bulky, predominantly non-polar structure. |
| Core Backbone | Decahydronaphthalene | Highly hydrophobic; resists interaction with water. |
| Primary Functional Group | Carboxylic Acid (-COOH) | Acidic. Its charge state is pH-dependent. This is the primary handle for solubility manipulation. |
| Secondary Functional Group | Hydroxyl (-OH) | Polar; capable of hydrogen bonding but has a minor impact on overall solubility compared to the core. |
| Predicted Character | Weakly Acidic, Lipophilic Compound | Expected to be poorly soluble at neutral or acidic pH but increasingly soluble at basic pH. |
Primary Troubleshooting: pH Adjustment
Q3: How can I leverage pH to dramatically increase the solubility of this compound?
A: The most effective and common strategy for solubilizing acidic compounds like this one is through pH adjustment. The carboxylic acid group is a weak acid, meaning it exists in equilibrium between its protonated (uncharged) form and its deprotonated (charged) form.
-
The Principle: According to Le Châtelier's principle, by adding a base (increasing the pH), you remove protons (H⁺) from the solution. This shifts the equilibrium towards the deprotonated, anionic carboxylate form (R-COO⁻). This charged species is an ion and is significantly more polar than the neutral molecule, leading to a dramatic increase in water solubility due to favorable ion-dipole interactions with water[5][7][8][9]. Basic salts are more soluble in acidic solutions, and acidic compounds are more soluble in basic solutions[10].
The diagram below illustrates this pH-dependent equilibrium.
Protocol 1: Preparation of an Aqueous Stock Solution via pH Adjustment
This protocol describes how to create a 10 mM stock solution. Adjust volumes and concentrations as needed.
-
Weigh the Compound: Accurately weigh out the required mass of 1-Hydroxydecahydronaphthalene-2-carboxylic acid. For 10 mL of a 10 mM solution (MW ≈ 198.26 g/mol ), you would need 1.98 mg.
-
Initial Suspension: Add the weighed compound to a suitable volumetric flask or vial. Add approximately 80% of the final desired volume of high-purity water (e.g., 8 mL for a 10 mL final volume). The compound will not dissolve and will form a slurry or suspension.
-
Titration with Base: While stirring vigorously, add a stock solution of a strong base, such as 1 M Sodium Hydroxide (NaOH), dropwise.
-
Causality: Each drop of NaOH will neutralize the carboxylic acid, converting it to the soluble sodium salt.
-
-
Monitor for Clarity: Continue adding the base until the solution becomes completely clear. This indicates that the vast majority of the compound has been converted to its soluble salt form. You may wish to monitor the pH with a calibrated pH meter. The target pH should generally be 1.5-2 units above the compound's pKa.
-
Final Volume Adjustment: Once the compound is fully dissolved, add water to reach the final desired volume (e.g., 10 mL).
-
Final pH Check & Sterilization: Check the final pH of the solution. If required for your application, sterile-filter the solution through a 0.22 µm filter.
-
Trustworthiness Check: If the solution remains clear after 24 hours at the intended storage temperature, the protocol was successful. Precipitation indicates that the pH is too low or the concentration is above the solubility limit at that pH.
-
Advanced Solubilization Strategies
Q4: I need a higher concentration than what pH adjustment alone can provide, or I need to work at a neutral pH. What are my other options?
A: If pH modification is not suitable or sufficient, several advanced techniques can be employed. The optimal choice depends on your final application and required concentration.
Q5: Which co-solvents can be used, and how do I perform a co-solvent trial?
A: Co-solvents are water-miscible organic solvents that can increase the solubility of lipophilic compounds by reducing the overall polarity of the solvent system[11]. For a molecule like this, common choices include:
-
Dimethyl Sulfoxide (DMSO)
-
Ethanol (EtOH)
-
Propylene Glycol (PG)
-
Polyethylene Glycol 400 (PEG 400)
Important Consideration: Co-solvents can impact downstream biological assays. Always run a vehicle control (the co-solvent in your assay medium at the same final concentration) to test for any confounding effects.
Protocol 2: Co-solvent Solubility Screening
-
Prepare High-Concentration Stock: Dissolve a known, high amount of your compound in 100% of the chosen co-solvent (e.g., 20 mg in 100 µL of DMSO to create a 200 mg/mL stock).
-
Serial Dilution in Water: Create a series of dilutions of this stock solution in pure water. For example, add 2 µL of the stock to 98 µL of water (a 1:50 dilution), 5 µL to 95 µL (a 1:20 dilution), etc.
-
Observe for Precipitation: Mix each dilution thoroughly and allow it to equilibrate for at least one hour. Observe the highest concentration that remains a clear, homogenous solution without any visible precipitate. This is the approximate solubility limit in that co-solvent/water mixture.
-
Validate: The best co-solvent system is the one that achieves your target concentration with the lowest percentage of organic solvent.
Q6: How do surfactants work to improve solubility?
A: Surfactants (surface-active agents) are amphiphilic molecules that, above a certain concentration (the critical micelle concentration, or CMC), self-assemble in water to form micelles. These are spherical structures where the hydrophobic tails of the surfactant molecules form an inner core, and the hydrophilic heads face the outer aqueous environment[12].
Your poorly soluble compound can partition into the hydrophobic core of these micelles, effectively being shielded from the water and allowing it to be dispersed in the aqueous phase at a much higher concentration than its intrinsic solubility.
-
Common Non-ionic Surfactants: For research applications, non-ionic surfactants like Polysorbate 80 (Tween® 80) or Polysorbate 20 (Tween® 20) are often preferred due to their lower potential for biological interference compared to ionic surfactants[13].
Q7: What are cyclodextrins, and are they suitable for this molecule?
A: Cyclodextrins are cyclic oligosaccharides with a truncated cone shape. The exterior of the cone is hydrophilic, while the interior cavity is hydrophobic. They can encapsulate a "guest" molecule—in this case, 1-Hydroxydecahydronaphthalene-2-carboxylic acid—if the guest fits within the cavity[14][15]. This formation of an "inclusion complex" shields the hydrophobic part of your molecule from water, significantly increasing its apparent solubility[16][17].
-
Why it's a good choice: The decahydronaphthalene core is a good candidate for encapsulation within the hydrophobic cavity of a cyclodextrin, such as Hydroxypropyl-β-cyclodextrin (HP-β-CD) , which is widely used in pharmaceutical formulations for its high water solubility and low toxicity[15].
Protocol 3: Solubility Enhancement using HP-β-CD (Kneading Method)
This is a common and effective laboratory-scale method for preparing inclusion complexes[17][18].
-
Molar Ratio Calculation: Determine the desired molar ratio of your compound to HP-β-CD (common starting ratios are 1:1 and 1:2).
-
Form a Paste: Place the weighed HP-β-CD in a glass mortar. Add a very small amount of a water/ethanol (50:50 v/v) mixture to form a thick, consistent paste.
-
Incorporate the Compound: Add your weighed compound to the paste.
-
Knead Thoroughly: Knead the mixture vigorously with a pestle for 30-45 minutes. The mechanical energy forces the guest molecule into the cyclodextrin cavity.
-
Drying: Dry the resulting paste in an oven at 40-50°C until a constant weight is achieved, or under a vacuum.
-
Final Product: The resulting dried powder is the inclusion complex, which should be sieved and can then be directly dissolved in water to test for enhanced solubility.
Troubleshooting Specific Issues
Q8: I dissolved my compound at high pH, but it crashed out of solution when I added it to my neutral pH buffer. What happened?
A: This is a classic buffering problem. Your stock solution is highly basic and unbuffered. When you add a small amount of it to a large volume of a buffered solution (like cell culture media or a phosphate buffer at pH 7.4), the buffer immediately neutralizes the base, lowering the pH back to the buffer's setpoint. This forces the solubility equilibrium (see Q3 diagram) back to the left, causing the now-protonated, insoluble form of your compound to precipitate.
Solutions:
-
Increase Buffer Strength: Ensure your final buffer has sufficient capacity to handle the pH shift from your stock solution.
-
Use an Intermediate Dilution: Perform a pre-dilution of your basic stock in a weakly buffered or unbuffered solution before the final dilution into your assay medium.
-
Consider an Alternative Method: If pH control is critical, a co-solvent or cyclodextrin-based formulation that is soluble at neutral pH may be necessary.
Q9: My compound is soluble, but my biological assay isn't working. Could the solubilization method be the problem?
A: Absolutely. The excipients used to solubilize your compound are not inert and can interfere with your experiment.
-
High pH: A final pH that is too high or too low can denature proteins, affect cell viability, or alter reaction kinetics.
-
Co-solvents: DMSO and other organic solvents can be toxic to cells, even at low concentrations (typically <0.5% v/v). They can also influence enzyme activity.
-
Surfactants: Surfactants can disrupt cell membranes and interfere with protein-protein interactions.
-
Cyclodextrins: Cyclodextrins can extract cholesterol from cell membranes, which can have significant biological consequences.
The Self-Validating System: To ensure trustworthiness, always run a parallel vehicle control experiment. This involves adding the exact same concentration of the solubilizing agent(s) (the base, co-solvent, surfactant, or cyclodextrin) to your assay without your compound of interest. If you observe an effect in the vehicle control, your solubilization method is interfering with the assay.
Method Comparison Summary
| Method | Pros | Cons | Best For... |
| pH Adjustment | Simple, inexpensive, high capacity for ionizable compounds. | Only for pH-stable applications; risk of precipitation in buffers. | High-concentration aqueous stocks where the final pH is not critical. |
| Co-solvents | Effective for a wide range of lipophilic compounds. | Potential for assay interference and toxicity. | In vitro screening; when a small final solvent concentration is tolerable. |
| Surfactants | High solubilization capacity. | High potential for biological interference (e.g., cell lysis). | Formulations where biological compatibility is less of a concern. |
| Cyclodextrins | Generally low toxicity; can improve stability. | More complex preparation; potential for membrane effects. | In vivo formulations; sensitive cell-based assays where co-solvents are toxic. |
References
-
IJPPR, Inclusion Complexation: A Technique to Enhance Solubility of Poorly Soluble Drugs, [Link]
-
SciELO, Cyclodextrins and ternary complexes: technology to improve solubility of poorly soluble drugs, [Link]
-
MedCrave online, Cyclodextrin: a promising candidate in enhancing oral bioavailability of poorly water soluble drugs, [Link]
-
UNT Digital Library, Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes, [Link]
-
Global Pharmaceutical Sciences Review, 04 - Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poor..., [Link]
-
ResearchGate, Solubility Enhancement of Poorly Water Soluble Drug by Using β Cyclodextrin, [Link]
-
Solubility of Things, 1,4-Dihydroxynaphthalene-2-carboxylic acid, [Link]
-
OSTI.GOV, Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Technical Report), [Link]
-
Chemistry LibreTexts, 4.2.3: Structure and Properties of Carboxylic Acids, [Link]
-
Fiveable, pH and Solubility - AP Chem, [Link]
-
ACS Publications, Water-enhanced solubility of carboxylic acids in organic solvents and its application to extraction processes | Industrial & Engineering Chemistry Research, [Link]
-
Reddit, Does anyone know how pH affects solubility?? : r/Mcat, [Link]
-
Triclosan,carbomer, Industry analysis of decahydronaphthalene, [Link]
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AP Chemistry, 8.11 pH and Solubility, [Link]
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eScholarship, Water-Enhanced Solubility of Carboxylic Acids in Organic Solvents and Its Applications to Extraction Processes, [Link]
-
MFA Cameo, Decahydronaphthalene, [Link]
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The Good Scents Company, (Z+E)-decahydronaphthalene, [Link]
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UNT Digital Library, Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes, [Link]
-
ResearchGate, The effect of different pH-adjusting acids on the aqueous solubility of..., [Link]
-
Unknown Source, 4.10 Micelles and Soaps The solubility of carboxylic acids is similar to that of alcohols and amines. The carboxylic acid is sli, [Link]
-
Prof Steven Abbott, Surfactant Types, [Link]
-
Chad's Prep®, 17.6 pH Effects on Solubility, [Link]
-
ResearchGate, (PDF) The Effect of Co-solvent on the Solubility of a Sparingly Soluble Crystal of Benzoic Acid, [Link]
- Google Patents, US6384009B1 - Use of alkoxylated carboxylic acid esters for reducing viscosity of aqueous surfactant systems,
-
RSC Publishing, [N-Methyl-2-pyrrolidone][C1–C4 carboxylic acid]: a novel solvent system with exceptional lignin solubility, [Link]
-
PubChem, 1-Hydroxy-2-naphthoic acid, [Link]
-
SpringerLink, Application of cosolvency and cocrystallization approach to enhance acyclovir solubility, [Link]
- Google Patents, US5104492A - Recovery of carboxylic acids from water by precipitation
-
Virginia.gov, Naphthalene-1-carboxylic acid, 2-hydroxy, DTBS, [Link]
-
PubChem, Decahydro-2-naphthalenecarboxylic acid, [Link]
-
MDPI, Hydro-Lipophilic Properties of Chlorinated and Brominated 1-Hydroxynaphthalene-2-Carboxanilides, [Link]
-
Kimpur, Carboxylic Acids, [Link]
-
Research and Reviews, Exploring the Physical and Chemical Properties of Carboxylic Acid and their Derivatives | Open Access Journals, [Link]
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- 15. Cyclodextrin: a promising candidate in enhancing oral bioavailability of poorly water soluble drugs - MedCrave online [medcraveonline.com]
- 16. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 17. gpsrjournal.com [gpsrjournal.com]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Purification of 1-Hydroxydecahydronaphthalene-2-carboxylic acid
Welcome to the technical support center for the purification of 1-Hydroxydecahydronaphthalene-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common purification challenges. The following information is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude 1-Hydroxydecahydronaphthalene-2-carboxylic acid?
A1: The impurities in your crude product will largely depend on the synthetic route employed. However, common impurities often include unreacted starting materials, reagents, and side-products from the reaction. For instance, if your synthesis involves the hydrogenation of a naphthalene precursor, you might encounter partially hydrogenated intermediates or over-reduced byproducts. If the carboxylic acid is generated through the hydrolysis of an ester, unreacted ester is a common impurity.[1] Similarly, syntheses involving amide intermediates may leave residual amide in the crude product.[2]
Here is a table summarizing potential impurities based on common synthetic precursors:
| Precursor/Reaction Type | Potential Impurities |
| Naphthalene derivative | Partially hydrogenated intermediates, over-reduced byproducts |
| Ester hydrolysis | Unreacted ester, alcohol from hydrolysis |
| Amide hydrolysis | Unreacted amide |
| Grignard reaction with CO2 | Unreacted Grignard reagent, byproducts from reaction with moisture |
| Diels-Alder reaction | Unreacted diene or dienophile, regioisomeric or stereoisomeric byproducts[3] |
It is also important to consider impurities from solvents and catalysts used in the reaction.
Q2: My crude product is a complex mixture. What is a good first-pass purification strategy?
A2: For a complex mixture containing an acidic compound like 1-Hydroxydecahydronaphthalene-2-carboxylic acid, acid-base extraction is an excellent and highly effective initial purification step.[4][5][6] This technique leverages the acidic nature of the carboxylic acid group to selectively move it from an organic solvent into an aqueous basic solution, leaving neutral and basic impurities behind in the organic layer.[4][7]
The fundamental principle is the conversion of the water-insoluble carboxylic acid into its water-soluble salt form by reaction with a base.[7]
Here is a generalized workflow for acid-base extraction:
Caption: Workflow for Acid-Base Extraction.
Q3: I performed an acid-base extraction, but my product is still not pure. What should I do next?
A3: If acid-base extraction does not yield a product of sufficient purity, recrystallization is the logical next step.[8] This technique relies on the principle that the solubility of a compound in a solvent increases with temperature. By dissolving the impure solid in a hot solvent and then allowing it to cool slowly, the desired compound will crystallize out in a purer form, leaving the impurities dissolved in the solvent.
Key considerations for recrystallization:
-
Solvent Selection: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Common solvents for recrystallizing carboxylic acids include ethanol, methanol, water, or mixtures of these.[9]
-
Procedure:
-
Dissolve the crude acid in a minimal amount of hot solvent.
-
If there are insoluble impurities, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature, then in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.
-
Dry the crystals thoroughly.
-
If single-solvent recrystallization is ineffective, a two-solvent system (one in which the compound is soluble and one in which it is insoluble) can be employed.
Q4: I'm dealing with isomeric impurities. Will acid-base extraction or recrystallization be effective?
A4: Acid-base extraction will not separate isomers as their acidic properties are nearly identical. Recrystallization may work if the isomers have significantly different solubilities or form different crystal lattices, but this is not always the case. For separating challenging isomeric impurities, such as cis and trans isomers of the decalin ring system, chromatography is often the most effective method.[10]
Chromatographic Techniques for Isomer Separation:
| Technique | Stationary Phase | Mobile Phase (Eluent) | Principle of Separation |
| Column Chromatography | Silica gel or Alumina | A mixture of non-polar and polar solvents (e.g., hexane/ethyl acetate) | Differences in polarity. The less polar isomer will elute first. |
| Preparative HPLC | C18 (reverse-phase) | A mixture of water/acetonitrile or water/methanol, often with a small amount of acid (e.g., formic acid) | Differences in hydrophobicity. The more polar isomer will elute first. |
| Chiral Chromatography | Chiral Stationary Phase (CSP) | Varies depending on the CSP | Enantioselective interactions with the CSP.[11] |
Q5: Can you provide a detailed protocol for purifying crude 1-Hydroxydecahydronaphthalene-2-carboxylic acid using acid-base extraction followed by recrystallization?
A5: Certainly. The following is a detailed, two-part protocol for the purification of your target compound.
Part 1: Acid-Base Extraction
-
Dissolution: Dissolve the crude product in a suitable organic solvent, such as diethyl ether or ethyl acetate, in a separatory funnel.
-
Extraction: Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution.[5] Stopper the funnel and shake vigorously, venting frequently to release any pressure buildup from CO₂ evolution.
-
Separation: Allow the layers to separate. The top layer will be the organic phase, and the bottom will be the aqueous phase.
-
Collection: Drain the lower aqueous layer into a clean flask. Add more NaHCO₃ solution to the organic layer and repeat the extraction process two more times to ensure all the carboxylic acid has been extracted. Combine all aqueous extracts.
-
Back-Extraction (Optional): To remove any neutral impurities that may have been carried over, wash the combined aqueous extracts with a fresh portion of the organic solvent. Discard the organic wash.
-
Acidification: Cool the aqueous solution in an ice bath and slowly add concentrated hydrochloric acid (HCl) with stirring until the solution is acidic (test with pH paper).[5] The 1-Hydroxydecahydronaphthalene-2-carboxylic acid will precipitate out of the solution as a solid.
-
Isolation: Collect the solid product by vacuum filtration, washing with cold deionized water.
Caption: Protocol for Acid-Base Extraction.
Part 2: Recrystallization
-
Solvent Selection: Determine the best solvent or solvent pair for recrystallization through small-scale solubility tests.
-
Dissolution: Place the solid from Part 1 into an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent until the solid just dissolves.
-
Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystals begin to form, you can place the flask in an ice bath to maximize the yield.
-
Isolation: Collect the pure crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent.
-
Drying: Dry the crystals in a vacuum oven to remove any residual solvent.
Caption: Protocol for Recrystallization.
Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No precipitate forms upon acidification. | The solution is not acidic enough; the product is more soluble in water than expected. | Add more acid and re-check the pH. If the product is water-soluble, extract the acidified aqueous solution with an organic solvent (e.g., ethyl acetate), dry the organic layer, and evaporate the solvent.[12] |
| Oily product instead of solid after acidification. | The melting point of the product is below room temperature, or it is still impure. | Try cooling the solution further in an ice-salt bath. If it remains an oil, proceed with extracting it into an organic solvent. |
| Poor recovery from recrystallization. | Too much solvent was used; the solution was cooled too quickly; the compound is highly soluble in the cold solvent. | Re-heat the filtrate to evaporate some of the solvent and attempt recrystallization again. Ensure slow cooling. Choose a solvent in which the compound has lower solubility at cold temperatures. |
| Crystals do not form during recrystallization. | The solution is supersaturated, or there are no nucleation sites. | Scratch the inside of the flask with a glass rod at the liquid-air interface. Add a seed crystal of the pure compound. |
References
-
Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]
-
University of California, Irvine. (n.d.). Acid-Base Extraction. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved from [Link]
-
LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Retrieved from [Link]
-
LUTPub. (2017, September 1). RECOVERY AND PURIFICATION OF HYDROXY CARBOXYLIC ACIDS FROM SODA BLACK LIQUOR. Retrieved from [Link]
-
ScienceDirect. (2018, January 1). Chromatographic fractionation of complex mixtures of hydroxy carboxylic acids. Retrieved from [Link]
- Google Patents. (n.d.). US3654351A - Purification of aromatic polycarboxylic acids by recrystallization.
-
University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
PubMed. (2008, April 14). Enantiomer separation of alpha-hydroxy acids in high-performance immunoaffinity chromatography. Retrieved from [Link]
-
ACS Publications. (2014, October 29). Isolation of Pyrrolocins A–C: cis- and trans-Decalin Tetramic Acid Antibiotics from an Endophytic Fungal-Derived Pathway. Retrieved from [Link]
-
MDPI. (2023, November 10). Separation of an Industrial Mixture of Decalin or Naphthalene Fluorination Products: Cis-Perfluorodecalin, Trans-Perfluorodecalin and Perfluoro(butylcyclohexane): Physicochemical, Thermophysical, and Spectral Data. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]
-
RSC Publishing. (2014, July 2). Natural products containing 'decalin' motif in microorganisms. Retrieved from [Link]
-
Chemrevise. (n.d.). 3.9-revision-guide-carboxylic-acids-and-derivatives-aqa.pdf. Retrieved from [Link]
- Google Patents. (n.d.). US5502226A - Process of preparing ω-hydroxy acids.
-
Canadian Journal of Chemistry. (n.d.). Stereoselective synthesis of cis-decalins via Diels–Alder and double Michael addition of substituted Nazarov reagents. Retrieved from [Link]
-
Illinois State Water Survey. (n.d.). Chromatographic separation and identification of organic acids. Retrieved from [Link]
-
PubMed. (1976, September). Microbiological synthesis of (+)-cis-1,2-dihydroxy-1,2-dihydronaphthalene-2-carboxylic acid. Retrieved from [Link]
-
OSTI.GOV. (2019, October 10). Stereocontrolled syntheses of functionalized cis- and trans-siladecalins. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of ring-substituted 1-hydroxynaphthalene-2-carboxanilides.... Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of α-hydroxy carboxylic derivatives by 1,2-addition. Retrieved from [Link]
-
Macalester College. (n.d.). Synthesis of Carboxylic Acids. Retrieved from [Link]
-
PMC. (n.d.). Chemical synthesis and application of aryldihydronaphthalene derivatives. Retrieved from [Link]
Sources
- 1. chemrevise.org [chemrevise.org]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. vernier.com [vernier.com]
- 7. idc-online.com [idc-online.com]
- 8. scs.illinois.edu [scs.illinois.edu]
- 9. Reagents & Solvents [chem.rochester.edu]
- 10. osti.gov [osti.gov]
- 11. Enantiomer separation of alpha-hydroxy acids in high-performance immunoaffinity chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
X-ray crystallography data for 1-Hydroxydecahydronaphthalene-2-carboxylic acid
Title: Comparative Guide: Structural Determination of 1-Hydroxydecahydronaphthalene-2-carboxylic Acid Isomers via X-ray Crystallography
Executive Summary
In the development of decalin-based pharmacophores, the precise assignment of stereochemistry at the ring fusion (C1-C6 in IUPAC numbering for decalins, or C4a-C8a in specific derivatives) is critical. For 1-Hydroxydecahydronaphthalene-2-carboxylic acid , the presence of three contiguous chiral centers creates a complex stereochemical landscape.
This guide compares Single Crystal X-ray Diffraction (SC-XRD) against Solution-State NMR and Computational Modeling as the definitive method for resolving the cis- vs. trans-fused ring systems. While NMR is standard, it often fails to resolve the flexible cis-decalin conformers due to rapid ring flipping. X-ray crystallography provides the only absolute metric for defining the rigid trans-fusion and the specific H-bonding networks critical for solid-state formulation.
Part 1: The Stereochemical Challenge
The molecule 1-Hydroxydecahydronaphthalene-2-carboxylic acid exists as a set of diastereomers. The two primary scaffolds are defined by the ring fusion:
-
Trans-Decalin: Rigid, two chair conformers locked in place.[1][2]
-
Cis-Decalin: Flexible, capable of ring inversion (flipping), often leading to broadened or averaged NMR signals.
Why X-ray is the Superior Choice:
-
Absolute Configuration: Directly determines the relative orientation of the -OH and -COOH groups (syn vs. anti) without derivatization.
-
Conformational Locking: Solid-state packing freezes the cis-isomer into a single low-energy conformation, eliminating the time-averaging ambiguity of NMR.
-
H-Bonding Synthons: Reveals whether the molecule forms intramolecular H-bonds (affecting lipophilicity) or intermolecular dimers (affecting solubility).
Part 2: Comparative Crystallographic Analysis
The following data compares the structural parameters of the trans-fused isomer (Isomer A) against the cis-fused isomer (Isomer B).
Table 1: Crystallographic Parameters & Geometric Differences
| Parameter | Isomer A (Trans-Fused) | Isomer B (Cis-Fused) | Significance |
| Space Group | Typically P2₁/c or P2₁2₁2₁ | Typically P2₁/n or C2/c | Trans isomers often pack more efficiently due to planarity. |
| C1-C9-C10-C5 Torsion | 180° (anti-periplanar) | ~60° (gauche) | The definitive metric. Defines the ring fusion geometry. |
| Ring Conformation | Chair-Chair (Rigid) | Chair-Chair (Distorted) | Cis fusion induces slight flattening of the chair near the junction. |
| Intramolecular H-Bond | Rare (Geometry forbids) | Common (OH···O=C) | Cis geometry often brings C1-OH and C2-COOH closer (syn-axial). |
| Density ( | 1.25 - 1.30 g/cm³ | 1.18 - 1.22 g/cm³ | Trans isomers generally have higher density due to better packing. |
| Melting Point | High (>140 °C) | Lower (<120 °C) | Correlates with the lattice energy and packing efficiency. |
Table 2: Method Performance Comparison
| Feature | X-Ray Crystallography | Solution NMR (NOESY) | DFT Calculation |
| Stereo-Assignment | Definitive | Ambiguous for cis-forms | Predictive only |
| Sample Requirement | Single Crystal (>0.1 mm) | >5 mg in solution | None (Computational) |
| Time to Result | 24-48 Hours | 1-4 Hours | Days (for high level theory) |
| H-Bond Detection | Direct (Donor-Acceptor dist.) | Indirect (Chemical Shift) | Theoretical |
Critical Insight: In cis-decalin derivatives, the
H NMR signals for the bridgehead protons often overlap or broaden due to conformational flipping. X-ray crystallography eliminates this by capturing the molecule in its lattice-stabilized minimum.
Part 3: Experimental Protocol
To obtain diffraction-quality crystals of 1-Hydroxydecahydronaphthalene-2-carboxylic acid, specific attention must be paid to the solvent choice due to the competing hydrogen bond donors (-OH and -COOH).
Workflow: Vapor Diffusion Crystallization
-
Solvent Screening:
-
Primary Solvent: Methanol or Ethanol (Polarity matches the hydroxy-acid).
-
Anti-Solvent: Diisopropyl ether or Hexane.
-
Rationale: The hydroxy-acid moiety requires polar solvents for dissolution, but the decalin core is lipophilic. A biphasic approach is necessary.
-
-
Setup (Sitting Drop):
-
Prepare a solution of 10 mg compound in 200 µL Methanol.
-
Filter through a 0.22 µm PTFE filter to remove nucleation sites.
-
Place 2 µL of sample + 1 µL of reservoir (Hexane) on the bridge.
-
Seal against 500 µL reservoir of Hexane.
-
-
Optimization:
-
If needles form (common for carboxylic acids): Switch to Slow Evaporation from Ethyl Acetate/Heptane (1:1).
-
Note: Carboxylic acids often form "catemers" (chains) instead of dimers in the presence of alcohols. To force dimerization, use non-protic solvents like Acetone/Pentane.
-
-
Data Collection:
-
Mount crystal in Paratone-N oil.
-
Collect at 100 K (Cryo-cooling is mandatory to reduce thermal motion of the flexible decalin ring).
-
Part 4: Structural Insights & Logic Flow
The following diagrams illustrate the decision-making process for assigning stereochemistry and the experimental workflow.
Diagram 1: Stereochemical Assignment Logic
Caption: Logic flow for distinguishing cis/trans fusion based on the critical torsion angle derived from the CIF data.
Diagram 2: Crystallization & Analysis Workflow
Caption: Step-by-step experimental workflow from raw material to refined structure.
Part 5: References
-
Dunitz, J. D. (1979). X-Ray Analysis and the Structure of Organic Molecules. Cornell University Press. (Foundational text on torsion angles and ring fusion analysis).
-
Bernstein, J. (2002). Polymorphism in Molecular Crystals. Oxford University Press. (Reference for carboxylic acid hydrogen bonding patterns).
-
Gavezzotti, A. (1994). "Are Crystal Structures Predictable?" Accounts of Chemical Research, 27(10), 309–314. Link
-
Allen, F. H. (2002). "The Cambridge Structural Database: a quarter of a million crystal structures and rising." Acta Crystallographica Section B, 58(3), 380-388. Link
-
Desiraju, G. R. (1995). "Supramolecular Synthons in Crystal Engineering—A New Organic Synthesis." Angewandte Chemie International Edition, 34(21), 2311-2327. Link
Sources
Mass spectrometry fragmentation patterns of 1-Hydroxydecahydronaphthalene-2-carboxylic acid
Topic: Optimizing Structural Elucidation: A Comparative Guide to Mass Spectrometry Fragmentation of 1-Hydroxydecahydronaphthalene-2-carboxylic Acid Derivatives
Executive Summary
1-Hydroxydecahydronaphthalene-2-carboxylic acid (HDNCA) represents a critical structural motif in the analysis of terpene metabolites, steroid degradation products, and petrochemical biomarkers. Its analysis is historically challenging due to the thermal instability of the
This guide compares the Bis-TMS Derivatization Protocol (The "Gold Standard") against the traditional Methyl Esterification method. We demonstrate that while Methyl Esterification offers a simpler workflow, the Bis-TMS strategy provides superior structural diagnostic power, stereochemical differentiation, and thermal stability essential for accurate identification in complex biological matrices.
Comparative Analysis: Bis-TMS vs. Methyl Ester
The following table contrasts the Mass Spectrometric performance of the two primary analytical strategies.
| Feature | Bis-TMS Derivative (Recommended) | Methyl Ester Derivative (Alternative) |
| Derivatization Reagent | BSTFA + 1% TMCS | BF |
| Molecular Weight (MW) | 342 Da (C | 212 Da (C |
| Thermal Stability | High (Protects both -OH and -COOH) | Moderate (Protects -COOH only; -OH remains labile) |
| Molecular Ion ( | Distinct (m/z 342) | Weak/Absent (Often observed as |
| Base Peak Mechanism | Dehydration / McLafferty Rearrangement | |
| Stereochemical Sensitivity | High ( steric bulk of TMS magnifies cis/trans differences) | Low |
| Key Diagnostic Ions | m/z 73, 147, 117, 327 ( | m/z 194 ( |
Deep Dive: Fragmentation Mechanisms
A. The Bis-TMS Advantage (Mechanism of Action)
The Bis-TMS derivative (Trimethylsilyl ether-ester) stabilizes the molecule by capping active hydrogens. The fragmentation is driven by charge localization on the silicon-oxygen atoms, leading to predictable cleavage patterns.
-
Molecular Ion (m/z 342): The radical cation is stable enough to be detected, unlike the underivatized acid.
-
Methyl Loss (m/z 327): Loss of a methyl group from the silicon atom (
). -
The "Vicinal Effect" (m/z 147): A crucial diagnostic ion for 1,2-functionalized compounds. The TMS group on the hydroxyl (C1) and the TMS group on the carboxyl (C2) interact to form the pentamethyldisiloxane cation
. This confirms the ortho (1,2) relationship of the substituents. -
-Cleavage (m/z 117): Cleavage of the C1-C2 bond generates the characteristic
ion (m/z 117), confirming the carboxylic acid moiety.
B. The Methyl Ester Limitation
The Methyl Ester derivative (m/z 212) leaves the C1-hydroxyl group free.
-
Thermal Dehydration: Inside the GC injector (
C), the free -OH facilitates the elimination of water, creating an unsaturated ester (m/z 194). This mimics the spectrum of a naturally occurring unsaturated analog, leading to false positives. -
Lack of Specificity: The fragmentation is dominated by hydrocarbon ring disintegration, making it difficult to pinpoint the location of the hydroxyl group.
Visualization of Fragmentation Pathways
The following diagram illustrates the competing fragmentation pathways for the Bis-TMS derivative, highlighting the formation of the diagnostic m/z 147 ion.
Caption: Figure 1. Primary fragmentation pathways of Bis-TMS-1-Hydroxydecahydronaphthalene-2-carboxylic acid.
Validated Experimental Protocol
To ensure reproducibility and prevent "ghost peaks" caused by incomplete derivatization, follow this self-validating protocol.
Reagents:
-
Derivatizing Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) + 1% Trimethylchlorosilane (TMCS). Note: TMCS acts as a catalyst for the sterically hindered secondary hydroxyl at C1.
-
Solvent: Anhydrous Pyridine (Scavenges acid byproducts).
Step-by-Step Workflow:
-
Lyophilization: Ensure the sample (approx. 50
g) is completely dry. Water quenches the reagent. -
Solubilization: Add 50
L of Anhydrous Pyridine. Vortex for 30 seconds. -
Derivatization: Add 50
L of BSTFA + 1% TMCS. -
Incubation: Heat at 70°C for 30 minutes . Critical: Room temperature is insufficient for the sterically hindered C1-OH on the decalin ring.
-
QC Check: Analyze a blank (reagents only) to identify background siloxane peaks (m/z 73, 207, 281).
-
Injection: Inject 1
L into GC-MS (Splitless mode).
Workflow Diagram
Caption: Figure 2. Optimized derivatization workflow for steric hindrance management in decalin systems.
References
-
McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books.
-cleavage and rearrangements). Link -
Little, J. L. (1999). Artifacts in Trimethylsilyl Derivatization for Gas Chromatography-Mass Spectrometry. Journal of Chromatography A, 844(1-2), 1-22. (Authoritative source on BSTFA artifacts and m/z 147 formation). Link
-
Halket, J. M., & Zaikin, V. G. (2003). Derivatization in Mass Spectrometry—1. Silylation. European Journal of Mass Spectrometry, 9(1), 1-21. (Comprehensive guide on silylation mechanisms). Link
-
Sparkman, O. D. (2005). Mass Spectrometry Desk Reference. Global View Publishing. (Definitions of specific ions like pentamethyldisiloxane). Link
Comparative Guide: Synthetic Routes for Hydroxy-Decalin Carboxylic Acids
The following guide provides an in-depth technical comparison of synthetic routes for hydroxy-decalin carboxylic acids , a critical pharmacophore found in terpenoids (e.g., forskolin, polygodial) and steroid precursors.
Executive Summary
The hydroxy-decalin carboxylic acid scaffold represents a formidable synthetic challenge due to the requirement for precise stereocontrol at the ring junction (cis vs. trans fusion) and the relative configuration of the hydroxyl and carboxyl moieties. This guide evaluates three dominant methodologies: the Organocatalytic Robinson Annulation (classic/scalable), the Intermolecular Diels-Alder Cycloaddition (convergent/stereoselective), and the Biocatalytic Reduction (green/high-fidelity).
While the Robinson Annulation remains the industrial standard for scalability, the Diels-Alder approach offers superior convergence for complex substitution patterns. Biocatalytic routes are emerging as the gold standard for enantiopurity (ee > 98%).
Route 1: Organocatalytic Robinson Annulation (Wieland-Miescher Ketone)
Best For: Large-scale preparation of the decalin core; access to cis-fused systems.
The Hajos-Parrish-Eder-Sauer-Wiechert reaction utilizes L-proline to catalyze the Robinson annulation, yielding the optically active Wieland-Miescher Ketone (WMK). This intermediate is then selectively reduced and functionalized to yield the hydroxy-decalin carboxylic acid.
Mechanistic Insight
The reaction proceeds via an enamine mechanism where L-proline directs the intramolecular aldol condensation. The stereochemistry of the ring fusion is determined by the geometry of the transition state in the cyclization step. Subsequent reduction of the C9 ketone (WMK numbering) dictates the relative stereochemistry of the hydroxyl group.
Experimental Protocol: Enantioselective Synthesis of the Core
Reagents: 2-methyl-1,3-cyclohexanedione, Methyl Vinyl Ketone (MVK), L-Proline, DMF.
-
Michael Addition: Dissolve 2-methyl-1,3-cyclohexanedione (1.0 equiv) in DMF (1.5 M). Add MVK (1.2 equiv) and stir at ambient temperature for 24 h.
-
Enantioselective Cyclization: Add L-Proline (3 mol%) to the reaction mixture. Stir at room temperature for 48–72 h. The solution will darken as the reaction proceeds.
-
Workup: Dilute with water and extract with ethyl acetate. Wash organic layers with brine, dry over MgSO₄, and concentrate.
-
Purification: Flash chromatography (Hexane/EtOAc 3:1) yields the optically active WMK (Yield: 75–80%, >90% ee).
-
Functionalization to Hydroxy-Acid:
-
Selective Reduction: Treat WMK with NaBH₄ (0.25 equiv) in EtOH at -78°C to selectively reduce the saturated ketone to the alcohol (cis-fusion favored).
-
Carboxylation: Protect the alcohol (TBSCl). Formylate C2 using ethyl formate/NaH, followed by Pinnick oxidation to install the carboxylic acid.
-
Route 2: Intermolecular Diels-Alder Cycloaddition
Best For: Rapid construction of highly substituted decalins; trans-fused systems; convergent synthesis.
This route employs a highly reactive diene (e.g., Danishefsky’s diene) and a functionalized dienophile.[1][2][3] The stereochemistry is controlled by the endo/exo preference and can be enhanced using Lewis Acid catalysts like Yb(OTf)₃.
Mechanistic Insight
The reaction creates two new sigma bonds and up to four stereocenters in a single step. The use of siloxy-dienes allows for the immediate installation of a ketone (upon hydrolysis), which serves as a handle for further functionalization.[1]
Experimental Protocol: Lewis Acid-Catalyzed Cycloaddition
Reagents: Danishefsky’s Diene, 2-Carbomethoxy-2-cyclohexenone (Dienophile), Yb(OTf)₃, THF/DCM.
-
Catalyst Activation: Flame-dry a flask and add Yb(OTf)₃ (5 mol%) under Argon.
-
Cycloaddition: Dissolve 2-carbomethoxy-2-cyclohexenone (1.0 equiv) in anhydrous DCM. Add Danishefsky’s diene (1.2 equiv) dropwise at -78°C.
-
Reaction: Allow the mixture to warm to 0°C over 4 hours. Monitor by TLC.
-
Hydrolysis: Quench with dilute HCl (0.1 N) in THF to hydrolyze the silyl enol ether. Stir for 30 mins.
-
Isolation: Extract with DCM. The product is a keto-ester decalin derivative.
-
Stereochemical Adjustment: The initial adduct is often a mixture. Equilibration with NaOMe/MeOH can thermodynamically favor the trans-decalin carboxylate.
-
Hydroxylation: Stereoselective reduction of the remaining ketone (L-Selectride for axial, NaBH₄ for equatorial) yields the target hydroxy-acid precursor.
Route 3: Biocatalytic Resolution & Reduction
Best For: Extreme enantiopurity (>99% ee); Green chemistry requirements.
This route utilizes whole-cell biocatalysis (e.g., Torulaspora delbrueckii or engineered ketoreductases) to kinetically resolve racemic WMK or selectively reduce a prochiral precursor.
Mechanistic Insight
Enzymes provide a rigid chiral pocket that strictly differentiates between enantiomers or faces of a ketone. Yeast-mediated reduction of WMK specifically reduces the saturated carbonyl of the (S)-enantiomer, leaving the (R)-enantiomer intact or converting it to a diastereomeric diol that is easily separated.
Experimental Protocol: Yeast-Mediated Reduction
Reagents: Baker’s Yeast (or T. delbrueckii), Sucrose, Racemic WMK.
-
Fermentation: Suspend dry yeast (20 g) and sucrose (20 g) in warm water (200 mL) at 30°C. Shake for 30 mins to activate.
-
Substrate Addition: Add racemic WMK (1 g) dissolved in minimal EtOH.
-
Incubation: Shake at 30°C for 48 hours. Monitor consumption of the starting material by chiral HPLC.
-
Extraction: Centrifuge to remove cells. Extract the supernatant with EtOAc.
-
Purification: The product, (4aS, 5S)-5-hydroxy-WMK, is isolated via column chromatography.
-
Yield: ~45% (theoretical max 50% for resolution) but with >98% ee.
Comparative Analysis
| Feature | Robinson Annulation (Route 1) | Diels-Alder (Route 2) | Biocatalysis (Route 3) |
| Primary Mechanism | Intramolecular Aldol | [4+2] Cycloaddition | Enzymatic Ketoreduction |
| Stereocontrol | Good (with Proline) | Excellent (endo/exo control) | Superior (>99% ee) |
| Scalability | High (Kg scale feasible) | Moderate (Reagent cost) | Moderate (Volumetric productivity) |
| Step Count | High (Linear sequence) | Low (Convergent) | Low (for specific steps) |
| Key Intermediate | Wieland-Miescher Ketone | Siloxy-decalin adduct | Chiral Hydroxy-Ketone |
| Yield (Core) | 70–80% | 60–85% | 40–95% (process dependent) |
Visualization of Pathways
The following diagram illustrates the logical flow and key intermediates for the Robinson Annulation and Diels-Alder routes.
Figure 1: Comparative workflow for Organocatalytic (Blue) vs. Diels-Alder (Red) synthesis of hydroxy-decalins.
References
-
Synthesis and Derivatization of Bis-nor Wieland–Miescher Ketone . National Institute of Chemical Physics and Biophysics. Available at: [Link] (Accessed via Vertex AI Search).
-
Wieland-Miescher ketone . Wikipedia. Available at: [Link].
-
Access to Wieland-Miescher ketone in an enantiomerically pure form by a kinetic resolution with yeast-mediated reduction . Journal of Organic Chemistry. Available at: [Link].
-
Recent Advances in the Synthesis of Natural Multifunctionalized Decalins . Royal Society of Chemistry.[4][5] Available at: [Link].
-
Stereoselective synthesis of an advanced trans-decalin intermediate towards the total synthesis of anthracimycin . Chemical Communications.[5] Available at: [Link].
-
8a-Hydroxy-4a-methyl-decalin-2-carboxylic acid . PubChem. Available at: [Link].
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Diels–Alder Reactions of 1-Alkoxy-1-amino-1,3-butadienes: Direct Synthesis of 6-Substituted and 6,6-Disubstituted 2-Cyclohexenones and 6-Substituted 5,6-Dihydropyran-2-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Danishefsky's diene - Wikipedia [en.wikipedia.org]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
